k-Strophanthoside
Description
cardiac glycoside extracted from Strophanthus kombe; sugars (glucose-glucose-cymarose) are bonded with strophanthidin
Structure
2D Structure
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64O19/c1-19-36(61-38-35(51)33(49)31(47)27(60-38)17-56-37-34(50)32(48)30(46)26(15-43)59-37)25(54-3)13-29(57-19)58-21-4-9-40(18-44)23-5-8-39(2)22(20-12-28(45)55-16-20)7-11-42(39,53)24(23)6-10-41(40,52)14-21/h12,18-19,21-27,29-38,43,46-53H,4-11,13-17H2,1-3H3/t19-,21+,22-,23+,24-,25+,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37-,38+,39-,40+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILGYKHFZXQALF-FBPIOBPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954919 | |
| Record name | k-Strophanthoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33279-57-1 | |
| Record name | k-Strophanthoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33279-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | k-Strophanthoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033279571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | k-Strophanthoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954919 | |
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| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | K-STROPHANTHOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8141H9654J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of k-Strophanthoside from Strophanthus kombe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of k-strophanthoside, a cardiac glycoside derived from the seeds of Strophanthus kombe. The document details the historical context of its discovery, outlines a step-by-step experimental protocol for its extraction and purification, and presents quantitative data on yield and purity. Furthermore, it delves into the primary mechanism of action of this compound, including its inhibitory effects on the Na+/K+-ATPase pump and the subsequent modulation of the MAPK signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction: A Historical Perspective
The journey of this compound from a component of traditional African arrow poisons to a significant cardiotonic agent in Western medicine is a fascinating chapter in the history of pharmacology. The potent cardiac effects of extracts from Strophanthus species were recognized by European explorers in the 19th century. In 1885, Scottish pharmacologist Sir Thomas Richard Fraser was the first to isolate a glycoside from the seeds of Strophanthus kombe, which he named "strophanthin".[1] This pioneering work laid the foundation for the therapeutic use of strophanthins in treating heart conditions. Subsequent research led to the characterization of various related glycosides, with the mixture from S. kombe being designated as K-strophanthin, which includes this compound as a key constituent.[2]
The seeds of Strophanthus kombe are a rich source of cardiac glycosides, with concentrations ranging from 8-10% of the dried seed weight.[1][2] These compounds are characterized by a steroidal aglycone linked to one or more sugar moieties. This compound itself is comprised of the aglycone strophanthidin linked to a trisaccharide. The primary therapeutic action of these glycosides stems from their ability to inhibit the Na+/K+-ATPase enzyme, a critical protein for maintaining cellular ion gradients.[3] This inhibition leads to an increase in intracellular calcium ions in cardiac muscle cells, resulting in a positive inotropic effect (increased force of contraction).[4]
Isolation and Purification of this compound
The isolation of this compound from Strophanthus kombe seeds is a multi-step process involving extraction, enrichment, and chromatographic purification. The following protocol outlines a general procedure for obtaining a purified fraction of this compound.
Experimental Protocol: Extraction and Enrichment
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Seed Preparation: Dried seeds of Strophanthus kombe are ground into a fine powder to increase the surface area for efficient extraction.
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Defatting: The powdered seeds are first defatted to remove lipids that can interfere with subsequent extraction and purification steps. This is typically achieved by extraction with a non-polar solvent such as hexane.
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Extraction of Glycosides: The defatted seed material is then extracted with a polar solvent to isolate the cardiac glycosides. An ethanolic or methanolic solution is commonly used. For example, the material can be refluxed with 70% ethanol.
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Enrichment using Adsorber Resins: The crude extract, rich in a mixture of glycosides and other plant constituents, is then subjected to an enrichment step. A common method involves column chromatography using a non-polar adsorber resin.
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Procedure:
-
Dissolve the dry substance of the ethanol extract in water.
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Load the aqueous solution onto a column packed with a non-polar adsorbent resin (e.g., Diaion® HP 20 SS).
-
Wash the column extensively with water to remove highly polar impurities and non-glycosidic compounds.
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Elute the cardiac glycosides with a stepwise gradient of increasing methanol concentration in water (e.g., 30%, 40%, 45%, 50% methanol).[5] Fractions are collected and analyzed for their glycoside content.
-
-
Experimental Protocol: Preparative HPLC Purification
Fractions enriched with this compound from the initial column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC).
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Column: A reversed-phase C18 column is typically used for the separation of cardiac glycosides.
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Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape, is employed.[6]
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Gradient Program: The specific gradient program will need to be optimized based on the analytical separation, but a typical program would involve a gradual increase in the percentage of acetonitrile over time to elute the different glycosides based on their polarity.
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Detection: The eluent is monitored using a UV detector, typically at a wavelength of around 220 nm, where the cardenolide lactone ring exhibits absorbance.[7]
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Fraction Collection: Fractions corresponding to the peak of this compound are collected.
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Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC-MS.[6]
Data Presentation: Yield and Purity
The following tables summarize representative quantitative data for the isolation of a K-strophanthin mixture from Strophanthus kombe seeds. It is important to note that the yield and purity of specifically isolated this compound will depend on the precise optimization of the chromatographic steps.
| Extraction & Enrichment Step | Starting Material | Parameter | Value | Reference |
| Enrichment of Glycoside Mixture | 20 g dry substance of defatted ethanol extract | Mass of pure glycoside mixture obtained | 6.06 g | [5] |
| Composition of Purified Glycoside Mixture | Component | Percentage | Reference |
| γ-K-strophanthin | 75% | [5] | |
| β₁-K-strophanthin | 12.5% | [5] | |
| β₂-K-strophanthin | 9.5% | [5] |
Note: γ-K-strophanthin is another term for this compound.
Mechanism of Action: Na+/K+-ATPase Inhibition and MAPK Signaling
The primary molecular target of this compound is the Na+/K+-ATPase, an ion pump located in the plasma membrane of most animal cells.[3] Inhibition of this pump by cardiac glycosides leads to a cascade of events that ultimately alters cellular function, particularly in cardiac myocytes.
Na+/K+-ATPase Inhibition Assay
The inhibitory activity of this compound on Na+/K+-ATPase can be quantified using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Several commercial kits are available for this purpose.
Experimental Protocol (General Principle):
-
Sample Preparation: Prepare lysates from cells or tissues containing Na+/K+-ATPase.
-
Reaction Setup: In a microplate, combine the sample with an assay buffer containing ATP as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C to allow the enzyme to hydrolyze ATP.
-
Phosphate Detection: After the incubation period, a reagent is added that reacts with the liberated inorganic phosphate to produce a colored product.
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Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 650 nm).
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Inhibitor Assay: To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound. The activity is compared to a control without the inhibitor. The total ATPase activity is measured, and the specific Na+/K+-ATPase activity is determined by subtracting the activity measured in the presence of a specific Na+/K+-ATPase inhibitor like ouabain.
Modulation of the MAPK Signaling Pathway
Recent studies have shown that beyond its direct effects on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides can also trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial signaling route that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Experimental Protocol: Western Blot Analysis of ERK Phosphorylation
A common method to assess the activation of the MAPK pathway is to measure the phosphorylation of key proteins in the cascade, such as Extracellular signal-Regulated Kinase (ERK).
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Cell Culture and Treatment: Culture a suitable cell line (e.g., cancer cell lines known to be sensitive to cardiac glycosides) and treat with varying concentrations of this compound for a defined period.
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Protein Extraction: Lyse the cells to extract total cellular proteins.
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Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
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SDS-PAGE and Transfer: Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected on X-ray film or with a digital imaging system.
-
Total ERK Control: To ensure that changes in p-ERK levels are not due to changes in the total amount of ERK protein, the membrane can be stripped and re-probed with an antibody that recognizes total ERK.[8][9]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Conclusion
This technical guide has provided a detailed overview of the discovery, isolation, and mechanism of action of this compound from Strophanthus kombe. The presented experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this potent cardiac glycoside. The elucidation of its interaction with the Na+/K+-ATPase and the subsequent modulation of the MAPK signaling pathway highlights the complex pharmacology of this natural product and underscores its potential for further therapeutic development. The methodologies described herein can be adapted and optimized for the isolation and characterization of other related cardiac glycosides, contributing to the ongoing exploration of natural products for novel therapeutic applications.
References
- 1. Characterization of the cardiac glycoside and lipid profiles of Strophanthus kombé Oliv. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5062959A - Process for the enrichment and/or isolation of heart glycosides with the use of non-polar absorber resins - Google Patents [patents.google.com]
- 6. mybiosource.com [mybiosource.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to k-Strophanthoside: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
k-Strophanthoside, a cardiac glycoside found in the seeds of Strophanthus kombe, has a long history in traditional medicine and has been a subject of significant scientific interest for its potent cardiotonic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a complex natural product with the molecular formula C₄₂H₆₄O₁₉ and a molecular weight of approximately 872.95 g/mol [1][2]. Its structure consists of a steroidal aglycone, strophanthidin, linked to a trisaccharide chain. The IUPAC name for this compound is (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde[3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is noteworthy that while some experimental data is available, certain parameters are based on predictions and should be considered accordingly.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₄O₁₉ | [1][2][3][4] |
| Molecular Weight | 872.95 g/mol | [1][2] |
| CAS Number | 33279-57-1 | [3] |
| Melting Point | 200 °C | [5] |
| Boiling Point (Predicted) | 1027.2 ± 65.0 °C | [5] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 12.86 ± 0.70 | [5] |
| Solubility | Soluble in chloroform, ethanol, water, and methanol. | [5] |
Spectroscopic Data
Mass Spectrometry (MS): Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the characterization of this compound and other cardiac glycosides from Strophanthus kombe seeds[6][7]. In negative ion mode, this compound typically forms adduct ions such as [M+HCOO]⁻, while MS/MS experiments yield the pseudomolecular ion [M-H]⁻[6][7].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, NMR data for its aglycone, strophanthidin, and other related cardiac glycosides can be used for comparative analysis and structural elucidation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific IR and UV-Vis spectra for this compound are not detailed in the provided search results. General characteristics of cardiac glycosides include IR absorptions corresponding to hydroxyl, carbonyl (from the lactone ring and aldehyde), and ether functionalities. The α,β-unsaturated lactone ring in the cardenolide structure typically exhibits a characteristic UV absorption maximum.
Biological Activity and Signaling Pathways
The primary and most well-characterized biological activity of this compound is its potent inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump, a transmembrane protein essential for maintaining electrochemical gradients in various cell types, particularly cardiomyocytes[8].
Inhibition of Na⁺/K⁺-ATPase and Cardiotonic Effects
The inhibition of the Na⁺/K⁺-ATPase pump by this compound leads to a cascade of events within cardiac muscle cells, as depicted in the signaling pathway diagram below. This ultimately results in an increased force of contraction (positive inotropic effect).
Modulation of Other Signaling Pathways
Recent research has revealed that the biological effects of strophanthidin, the aglycone of this compound, extend beyond Na⁺/K⁺-ATPase inhibition and involve the modulation of other critical intracellular signaling pathways, particularly in the context of cancer.
MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Pathways in Cancer: Studies have shown that strophanthidin can attenuate the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in various human cancer cell lines[3][4][9]. This modulation can lead to cell cycle arrest, apoptosis, and autophagic cell death[3][4][9]. The diagram below illustrates the inhibitory effects of strophanthidin on these interconnected pathways.
Experimental Protocols
Extraction and Isolation of this compound from Strophanthus kombe
The following is a generalized workflow for the extraction and isolation of this compound from Strophanthus kombe seeds, based on common practices for cardiac glycoside purification.
Methodology Details:
-
Defatting: The powdered seeds of Strophanthus kombe are first defatted using a non-polar solvent like hexane to remove lipids and other non-polar compounds[10].
-
Extraction: The defatted material is then extracted with an aqueous alcohol solution, such as 50% methanol, to solubilize the cardiac glycosides[1].
-
Purification: The crude extract is subjected to a series of purification steps. This may involve precipitation of impurities using agents like lead(II) acetate, followed by centrifugation[1]. The supernatant containing the glycosides is then further purified.
-
Chromatography: Column chromatography is a key step in the isolation of this compound. Non-polar absorber resins have been used for the enrichment and separation of cardiac glycosides[10]. The column is typically eluted with a gradient of increasing methanol in water[10].
-
Final Purification: Fractions containing this compound are collected and may be subjected to further purification by techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the pure compound[5].
Analysis of Biological Activity
Na⁺/K⁺-ATPase Inhibition Assay: The inhibitory activity of this compound on Na⁺/K⁺-ATPase can be assessed using an in vitro enzyme assay. The assay measures the amount of inorganic phosphate released from the hydrolysis of ATP by the enzyme in the presence and absence of the inhibitor.
Cell-Based Assays: The effects of this compound or its aglycone, strophanthidin, on cellular processes such as proliferation, apoptosis, and cell cycle can be investigated using various cell-based assays on relevant cell lines (e.g., cancer cell lines). Standard techniques include MTT assays for cell viability, flow cytometry for cell cycle analysis, and Western blotting to determine the expression levels of key proteins in the signaling pathways of interest[4][9].
Conclusion
This compound remains a molecule of significant interest due to its potent biological activities. Its well-established role as a cardiotonic agent through the inhibition of Na⁺/K⁺-ATPase is now complemented by emerging research into its potential as an anticancer agent via the modulation of multiple signaling pathways. This technical guide has provided a consolidated overview of the current knowledge on this compound, highlighting its chemical and physical properties, and biological mechanisms of action. Further research, particularly in obtaining detailed experimental spectroscopic data and refining isolation protocols, will be crucial for advancing its potential therapeutic applications.
References
- 1. ijcrt.org [ijcrt.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]
- 10. US5062959A - Process for the enrichment and/or isolation of heart glycosides with the use of non-polar absorber resins - Google Patents [patents.google.com]
k-Strophanthoside: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
k-Strophanthoside, a cardiac glycoside isolated from the seeds of Strophanthus kombe, has long been recognized for its potent cardiotonic effects.[1][2] Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a critical ion pump in cardiac muscle cells.[2][3] This inhibition leads to a cascade of events culminating in increased myocardial contractility. Beyond its cardiovascular applications, recent research has unveiled the potential of this compound and its aglycone, strophanthidin, as promising anticancer agents. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in cancer progression, including the MAPK, PI3K/Akt/mTOR, and Wnt/β-catenin pathways.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to elucidate its mechanisms of action.
Core Biological Activity: Inhibition of Na+/K+-ATPase
The principal molecular target of this compound is the sodium-potassium ATPase (Na+/K+-ATPase), an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2][3]
By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound inhibits its pumping function.[6] This leads to an accumulation of intracellular sodium ions. The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium levels.[2] In cardiac myocytes, this elevation in intracellular calcium enhances the force of contraction, producing a positive inotropic effect.[2]
Anticancer Activity and Associated Molecular Targets
Emerging evidence highlights the potent anticancer properties of this compound and its aglycone, strophanthidin. The cytotoxic effects are observed across various cancer cell lines, including breast, lung, and liver cancer.[4]
Quantitative Data on Cytotoxicity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of strophanthidin, the aglycone of this compound, in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.12 ± 0.04 | [4] |
| A549 | Lung Cancer | 0.529 ± 0.05 | [4] |
| HepG2 | Liver Cancer | 1.75 ± 0.02 | [4] |
| U-251 | Glioblastoma | 0.04 (EC50) | MedChemExpress Data |
Induction of Apoptosis
This compound and strophanthidin have been demonstrated to induce apoptosis in cancer cells.[4] This programmed cell death is mediated through the activation of caspase cascades. Experimental evidence shows the upregulation of initiator caspase-9 and executioner caspases-3 and -7 following treatment with strophanthidin.[4] Furthermore, strophanthidin has been shown to promote the expression of the pro-apoptotic protein BAX while downregulating the proto-oncogene c-Myc.[4]
In human lung adenocarcinoma cells, strophanthidin has been found to upregulate the expression of TNF-related apoptosis-inducing ligand receptor 2 (TRAIL-R2 or DR5), leading to the activation of caspases 3, 6, and 8, and ultimately apoptosis.[7][8]
Cell Cycle Arrest
Strophanthidin has been observed to induce cell cycle arrest at the G2/M phase in breast, lung, and liver cancer cells.[4][9] This arrest is associated with the inhibited expression of checkpoint and cyclin-dependent kinases.[4]
Modulation of Signaling Pathways
The anticancer effects of this compound and its derivatives are linked to their ability to modulate several critical intracellular signaling pathways.
MAPK Signaling Pathway
Strophanthidin has been shown to attenuate the MAPK signaling pathway by inhibiting the expression of key proteins such as MEK1.[4][5]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is also a target of strophanthidin. Studies have demonstrated the inhibition of key components of this pathway, including PI3K, Akt, and mTOR, upon treatment with strophanthidin.[4][5]
Wnt/β-catenin Signaling Pathway
Strophanthidin has been found to inhibit the Wnt/β-catenin signaling pathway, a key pathway in development and cancer. This inhibition is evidenced by the downregulation of Gsk3α and β-catenin.[4][5]
c-Src and EGFR Signaling
Inhibition of Na+/K+-ATPase by cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase c-Src.[10][11] This can, in turn, transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways such as the MAPK/ERK pathway.[10][12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 4,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 15 µM) for 24 hours in serum-free media.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Na+/K+-ATPase Activity Assay
This assay determines the inhibitory effect of this compound on its primary target.
-
Enzyme Preparation: Use a commercially available Na+/K+-ATPase preparation (e.g., from porcine heart).
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of this compound in a Tris-HCl buffer (pH 7.0) for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATP (e.g., 100 µM) and incubate for 60 minutes at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay, at 630-660 nm.[13] The amount of phosphate released is inversely proportional to the inhibitory activity of this compound.
Western Blot Analysis
This technique is used to analyze the expression levels of proteins in the signaling pathways affected by this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β-catenin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced cardiotonic effect.
Caption: Overview of signaling pathways modulated by this compound in cancer cells.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a potent bioactive compound with a well-defined primary molecular target, the Na+/K+-ATPase. Its inhibitory action on this ion pump underlies its established cardiotonic effects and its emerging potential as an anticancer agent. The ability of this compound and its aglycone to induce apoptosis, cause cell cycle arrest, and modulate critical cancer-related signaling pathways highlights its promise for further investigation in oncological research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working to further unravel the therapeutic potential of this fascinating natural product.
References
- 1. Active site-directed alkylation of Na+-K+-ATPase by digitalis sulphonate derivatives of different lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 4. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in cardiac glycoside-Na+,K+-ATPase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Frontiers | c-Src Increases the Sensitivity to TKIs in the EGFR-Mutant Lung Adenocarcinoma [frontiersin.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
An In-depth Technical Guide to the Solubility and Stability of k-Strophanthoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of k-Strophanthoside, a cardiac glycoside isolated from the seeds of Strophanthus kombe. The information herein is intended to support research, development, and formulation activities involving this compound.
Introduction to this compound
This compound is a potent cardiac glycoside that has been traditionally used in the treatment of heart failure. Its therapeutic effect is primarily attributed to its inhibitory action on the Na+/K+-ATPase pump in cardiomyocytes. A thorough understanding of its solubility and stability is paramount for the development of safe and effective pharmaceutical formulations.
Solubility of this compound
The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation design. While extensive quantitative solubility data for this compound is not widely available in public literature, this section summarizes the known qualitative and semi-quantitative information and provides a detailed protocol for its determination.
Qualitative and Semi-Quantitative Solubility Data
This compound is generally characterized by its polarity, attributed to the sugar moieties in its structure. Its solubility in various solvents is summarized in the table below.
| Solvent System | Solubility | Remarks |
| Water | Soluble | Aqueous solutions are reported to be neutral to litmus. |
| Dilute Alcohol | Soluble | The presence of water enhances solubility. |
| Absolute Ethanol | Less Soluble | Lower solubility compared to aqueous-alcoholic solutions. |
| Methanol | Soluble | A suitable solvent for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for in vitro studies. |
| Pyridine | Soluble | - |
| Chloroform | Nearly Insoluble | A non-polar solvent. |
| Ether | Nearly Insoluble | A non-polar solvent. |
| Benzene | Nearly Insoluble | A non-polar solvent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound reference standard
-
Selected solvent(s) of appropriate purity (e.g., Water, Ethanol, DMSO)
-
Shaking incubator or water bath with temperature control
-
Calibrated pH meter (for aqueous solutions)
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it becomes constant.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a sufficient speed and duration to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution and Quantification: Accurately dilute the filtered solution with the mobile phase of the HPLC method to a concentration within the validated range of the assay.
-
Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination.
Stability of this compound
The stability of this compound is a critical factor for its handling, storage, and the shelf-life of its formulations. This section details its known degradation pathways and provides protocols for conducting stability studies.
Degradation Pathways
Forced degradation studies have elucidated the primary degradation pathways for this compound.[1]
-
Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic linkages, leading to the cleavage of the sugar moieties and the formation of the aglycone, k-strophanthidin .[1]
-
Basic Conditions: In basic environments, this compound is susceptible to the hydrolysis of the unsaturated β-lactone ring, a characteristic feature of cardenolides.[1]
-
Photodegradation: this compound is reported to be sensitive to light, although specific photoproducts are not well-documented in the literature. Photostability testing is crucial to determine the need for light-protective packaging.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and other degradation pathways.
-
Oxidative Degradation: The susceptibility of this compound to oxidation should be evaluated, as this can be a relevant degradation pathway in certain formulations.
This compound Degradation Pathways.
Experimental Protocol for Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and is designed to identify potential degradation products and establish the intrinsic stability of this compound.[2][3]
Objective: To investigate the degradation of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
High-purity water
-
pH meter, calibrated
-
Heating block or oven with temperature control
-
Photostability chamber compliant with ICH Q1B guidelines
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[4] Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[4] Store at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).[4] Store at room temperature for a defined period, protected from light. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Store the solid this compound and its solution at an elevated temperature (e.g., 70 °C) in a controlled oven.[5] Analyze samples at various time points.
-
Photostability: Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
-
Sample Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products. Peak purity analysis (e.g., using a diode array detector) should be performed to ensure that the this compound peak is free from co-eluting impurities.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Determine the relative retention times of the degradation products.
-
Evaluate the mass balance to ensure that all degradation products are accounted for.[9]
-
Forced Degradation Study Workflow.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential for accurately quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.[1][10][11]
Recommended HPLC Parameters (Starting Point)
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound.
-
Column Temperature: Controlled, for example, at 25 °C.
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols, based on established scientific principles and regulatory guidelines, offer a robust framework for researchers and drug development professionals. It is important to note that the specific conditions for solubility and stability testing should be optimized for the intended formulation and storage conditions. The development of a validated, stability-indicating analytical method is a prerequisite for obtaining reliable data from these studies.
References
- 1. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Photostability | SGS [sgs.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijpsr.com [ijpsr.com]
k-Strophanthoside: A Historical and Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
k-Strophanthoside, a cardiac glycoside derived from the seeds of the African plant Strophanthus kombé, holds a significant place in the history of cardiovascular pharmacology.[1][2] From its origins as a component of arrow poisons to its clinical use as a cardiotonic agent, the journey of this compound reflects the evolution of our understanding of cardiac physiology and drug action. This technical guide provides an in-depth exploration of the historical context, experimental methodologies, and cellular mechanisms associated with this compound, tailored for researchers and professionals in drug development.
Historical Context and Early Research
The story of this compound begins with the traditional use of Strophanthus extracts as arrow poisons in Africa.[1] In the late 19th century, European explorers and scientists began to investigate the potent physiological effects of these extracts. Sir Thomas Richard Fraser, a Scottish pharmacologist, was a key figure in this research, isolating a glycoside from S. kombé in 1885 which he named "strophanthin".[1] By the early 20th century, intravenous preparations of strophanthin-K were being used for the treatment of cardiac failure.[1]
Early research focused on characterizing the cardiotonic and toxic effects of this compound and distinguishing it from other cardiac glycosides like digitalis. These pioneering studies laid the groundwork for understanding its mechanism of action and clinical applications.
Data Presentation
Quantitative Clinical and Preclinical Data
The following tables summarize key quantitative data from historical and comparative studies of this compound and related cardiac glycosides.
Table 1: Comparative Clinical Effects of k-Strophanthin and Digoxin in Patients with Dilated Cardiomyopathy (1994 Study) [3]
| Parameter | Baseline (Run-in) | k-Strophanthin (0.125 mg IV daily) | Digoxin (0.25 mg orally daily) |
| Resting Hemodynamics | |||
| Cardiac Index (L/min/m²) | 2.1 ± 0.5 | 2.5 ± 0.6 | 2.4 ± 0.6 |
| Ejection Fraction (%) | 22 ± 5 | 26 ± 7 | 25 ± 6 |
| Exercise Performance | |||
| Peak Oxygen Consumption (ml/min/kg) | 14.2 ± 3.1 | 15.6 ± 3.5 | 14.1 ± 3.3 |
| O₂ Consumption at Anaerobic Threshold (ml/min/kg) | 9.8 ± 2.4 | 12.0 ± 3.1 | 10.1 ± 2.9 |
*p < 0.05 vs. run-in; **p < 0.01 vs. run-in. Data are presented as mean ± SD.
Table 2: Historical Lethal Dose (LD) of Strophanthin in Animal Models
| Animal Model | Strophanthin Preparation | Average Lethal Dose | Reference |
| Cat | Strophanthin | 0.1 mg/kg | [4] |
| Dog | Strophanthin | 0.12 mg/kg | [4] |
Experimental Protocols
Historical Protocol for Isolation and Purification of this compound
The following is a generalized protocol based on early phytochemical methods for the isolation of cardiac glycosides. Specific solvents and chromatographic techniques evolved over time.
Objective: To isolate and purify this compound from the seeds of Strophanthus kombé.
Materials:
-
Dried and powdered seeds of Strophanthus kombé
-
Ethanol (70-95%)
-
Petroleum ether
-
Chloroform
-
Methanol
-
Column chromatography apparatus
-
Silica gel or other suitable adsorbent
-
Filter paper and funnels
-
Rotary evaporator or distillation apparatus
Methodology:
-
Extraction:
-
The powdered seeds of S. kombé were exhaustively extracted with 70-95% ethanol at room temperature.[5]
-
The resulting extract was filtered to remove solid plant material.
-
The solvent was then removed under reduced pressure using a rotary evaporator or distillation apparatus to yield a crude extract.[5]
-
-
Defatting:
-
The crude extract was suspended in water and partitioned with petroleum ether to remove lipids and other nonpolar compounds.[5]
-
The aqueous layer, containing the glycosides, was retained.
-
-
Fractionation and Purification:
-
The aqueous extract was then subjected to liquid-liquid extraction with solvents of increasing polarity, such as chloroform and chloroform-methanol mixtures.
-
Fractions were collected and monitored for the presence of cardiac glycosides using qualitative tests (e.g., Liebermann-Burchard test for steroids).
-
Promising fractions were further purified using column chromatography packed with an adsorbent like silica gel.
-
The column was eluted with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate the individual glycosides.
-
Fractions were collected and analyzed for purity, often using techniques like paper chromatography or thin-layer chromatography in later years.[5]
-
The purified this compound was crystallized from a suitable solvent.
-
Early Experimental Protocol for Assessing Inotropic Effects on an Isolated Heart Preparation
This protocol describes a general method used in early pharmacology to study the effects of drugs on cardiac contractility.
Objective: To determine the inotropic effect of this compound on an isolated animal heart.
Materials:
-
Isolated heart from a suitable animal model (e.g., frog, rabbit, guinea pig)
-
Langendorff apparatus or similar organ bath setup
-
Ringer's solution or other appropriate physiological salt solution, aerated with carbogen (95% O₂, 5% CO₂)
-
This compound solutions of varying concentrations
-
Transducer to measure cardiac contractile force
-
Recording device (e.g., kymograph in early studies)
Methodology:
-
Preparation of the Isolated Heart:
-
The animal was euthanized, and the heart was rapidly excised and placed in cold Ringer's solution.
-
The aorta was cannulated and the heart was mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Ringer's solution at a constant temperature and pressure.
-
A small hook was attached to the apex of the ventricle and connected to a force transducer to record isometric or isotonic contractions.
-
-
Stabilization and Baseline Recording:
-
The heart was allowed to stabilize for a period (e.g., 20-30 minutes) during which it was perfused with drug-free Ringer's solution.
-
Baseline contractile force and heart rate were recorded.
-
-
Drug Administration:
-
This compound was added to the perfusion solution at a low concentration.
-
The effects on contractile force and heart rate were recorded until a stable response was observed.
-
The concentration of this compound was incrementally increased, and the effects were recorded at each concentration to establish a dose-response relationship.
-
-
Data Analysis:
-
The change in contractile force from baseline was measured at each concentration of this compound.
-
A dose-response curve was plotted to determine the potency and efficacy of this compound as a positive inotropic agent.
-
Signaling Pathways and Molecular Mechanisms
The primary molecular target of this compound is the Na⁺/K⁺-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[5][6] Inhibition of this pump by cardiac glycosides leads to a cascade of intracellular events.
Na⁺/K⁺-ATPase Inhibition and Ion Exchange
By binding to the extracellular domain of the α-subunit of the Na⁺/K⁺-ATPase, this compound inhibits its pumping activity. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in its reverse mode. Consequently, calcium ions are extruded less efficiently, and there is an influx of calcium into the cell, leading to an increase in the intracellular calcium concentration. This elevation in intracellular calcium enhances the contractility of cardiac muscle, which is the basis of the positive inotropic effect of cardiac glycosides.[5][7]
Downstream Signaling Cascades
Beyond its direct effects on ion transport, the inhibition of Na⁺/K⁺-ATPase by cardiac glycosides triggers a complex network of intracellular signaling pathways that can lead to cellular responses such as apoptosis and autophagy.[8][9][10]
-
Reactive Oxygen Species (ROS) Generation: The altered intracellular ion concentrations can lead to mitochondrial stress and the generation of reactive oxygen species (ROS).[11][12]
-
Activation of Stress-Activated Protein Kinases: Increased ROS can activate stress-activated protein kinases such as p38 MAPK.[11][12]
-
Induction of Autophagy: Cardiac glycosides can induce autophagy, a cellular self-degradation process, through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) pathway.[8]
-
Induction of Apoptosis: The signaling cascade can also lead to the induction of apoptosis (programmed cell death) through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[9][12]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Workflow for Isolation of this compound
Caption: Historical workflow for this compound isolation.
Conclusion
This compound remains a molecule of significant interest, not only for its historical role in cardiology but also for its complex and multifaceted interactions with cellular signaling pathways. This guide has provided a comprehensive overview of its historical context, key experimental data and protocols, and the molecular mechanisms underlying its effects. For researchers and drug development professionals, a thorough understanding of this foundational cardiac glycoside can offer valuable insights into the broader field of natural product pharmacology and the development of novel therapeutics targeting ion pumps and related signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Digitalis and strophanthus - first beginnings of clinical pharmacology in Germany (Hans Horst Meyer, Albert Fraenkel, Ernst Edens)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 7. k-Strophanthidin - Wikipedia [en.wikipedia.org]
- 8. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac glycoside sensitized hepatocellular carcinoma cells to TRAIL via ROS generation, p38MAPK, mitochondrial transition, and autophagy mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of k-Strophanthoside and Ouabain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of two historically significant cardiac glycosides: k-Strophanthoside and ouabain. It delves into early comparative studies, focusing on their core mechanism of action—the inhibition of the Na+/K+-ATPase pump—and the resultant physiological effects. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental protocols from key early research, and visualizing the underlying biochemical pathways and experimental workflows.
Introduction
This compound and ouabain (also known as g-strophanthin) are potent cardiotonic steroids that have been used for centuries as arrow poisons and later as therapeutic agents for heart conditions.[1] Their primary pharmacological effect stems from their ability to bind to and inhibit the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2] This inhibition leads to a cascade of events, most notably an increase in intracellular calcium concentration in cardiomyocytes, resulting in a positive inotropic effect (increased force of myocardial contraction).[3] While both compounds share this fundamental mechanism, early comparative studies revealed significant differences in their pharmacokinetic and pharmacodynamic profiles. This guide aims to collate and present this early comparative data to provide a detailed understanding of their similarities and distinctions.
Quantitative Data Comparison
The following tables summarize key quantitative data from early comparative studies on this compound and ouabain.
Table 1: Comparative Pharmacokinetics in Humans
| Parameter | This compound | Ouabain | Reference |
| Administration Route | Oral | Intravenous | Oral |
| Enteral Absorption | 16% | - | 1.4% |
| Renal Excretion (% of dose) | 11% (oral), 73% (IV) | 33% (IV) | |
| Elimination Half-life (t½) | 22 hours (oral), 99 hours (IV) | 23 hours (IV) | |
| Metabolism | Extensively metabolized after oral administration (80% as metabolites). After IV, about 30% excreted as metabolites. | Minimally metabolized. About 80% of the renally excreted amount is unchanged ouabain. |
Data from a 1986 study by Rojsathaporn et al. in 33 healthy male volunteers.
Table 2: Comparative In Vitro Data (Various Species)
| Parameter | This compound | Ouabain | Species/Tissue | Reference |
| Na+/K+-ATPase Inhibition (IC50) | Data not available in direct comparative early studies | ~1 µM (guinea pig heart) | Guinea Pig Heart | |
| Binding Affinity (Kd) | Data not available in direct comparative early studies | ~4 x 10⁻⁸ M (rat heart), ~1.3 x 10⁻⁷ M (guinea pig heart) | Rat and Guinea Pig Heart |
Note: Direct comparative IC50 and Kd values for this compound and ouabain from the same early studies under identical conditions are scarce in the readily available literature. The provided ouabain data serves as a benchmark.
Experimental Protocols
This section details the methodologies employed in key early experiments to comparatively assess the effects of this compound and ouabain.
Determination of Pharmacokinetics in Humans (Rojsathaporn et al., 1986)
-
Study Design: A single-dose, crossover study in 33 healthy male volunteers.
-
Drug Administration:
-
Oral: Single dose of either this compound or ouabain.
-
Intravenous: Single dose of either this compound or ouabain.
-
-
Sample Collection: Urine samples were collected over a specified period.
-
Analytical Methods:
-
Radioimmunoassay (RIA): Used to determine the concentrations of the glycosides and their metabolites in urine.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the parent glycosides and their various metabolites.
-
-
Data Analysis: Enteral absorption was calculated by comparing the total amount of substance excreted in the urine after oral administration with that after intravenous administration. The elimination half-life was calculated from the renal excretion data.
Measurement of Inotropic Effects on Isolated Heart Preparations
A common early method for assessing the cardiotonic properties of these compounds was the Langendorff isolated heart preparation.
-
Preparation:
-
A heart (e.g., from a guinea pig or rabbit) is excised and immediately mounted on a Langendorff apparatus.
-
The aorta is cannulated, and a perfusion solution (e.g., Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C) is retrogradely perfused through the coronary arteries.
-
A force transducer is attached to the apex of the ventricle to measure the force of contraction.
-
-
Experimental Procedure:
-
The heart is allowed to stabilize, and baseline contractile force is recorded.
-
This compound or ouabain is introduced into the perfusate at various concentrations.
-
The change in the force of contraction is recorded to determine the positive inotropic effect.
-
Dose-response curves can be generated to compare the potency of the two compounds.
-
Na+/K+-ATPase Inhibition Assay
Early studies measured the inhibition of Na+/K+-ATPase activity by quantifying the hydrolysis of ATP.
-
Enzyme Preparation:
-
A tissue rich in Na+/K+-ATPase (e.g., brain cortex, kidney medulla, or cardiac muscle) is homogenized.
-
The microsomal fraction, containing the membrane-bound Na+/K+-ATPase, is isolated by differential centrifugation.
-
-
Assay Procedure:
-
The microsomal preparation is pre-incubated with varying concentrations of this compound or ouabain.
-
The enzymatic reaction is initiated by the addition of ATP. The reaction buffer contains Na+, K+, and Mg2+. A parallel set of tubes without K+ is included to measure the Na+-ATPase activity, which is subtracted to determine the Na+/K+-ATPase specific activity.
-
The reaction is stopped after a defined period, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., the Fiske-Subbarow method).
-
-
Data Analysis: The concentration of the glycoside that causes 50% inhibition of the Na+/K+-ATPase activity (IC50) is determined to compare the inhibitory potency.
Signaling Pathways and Experimental Workflows
The interaction of this compound and ouabain with Na+/K+-ATPase initiates a cascade of intracellular events. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow for their comparison.
Core Signaling Pathway of Cardiac Glycosides
Experimental Workflow for Comparing Inotropic Effects
Conclusion
Early comparative studies of this compound and ouabain highlight important differences in their pharmacokinetic profiles, despite their shared mechanism of Na+/K+-ATPase inhibition. This compound exhibits greater oral absorption and a longer intravenous half-life compared to ouabain, which is poorly absorbed orally and has a shorter half-life. While both are potent inotropic agents, the nuances of their interaction with different Na+/K+-ATPase isoforms and their subsequent effects on intracellular signaling pathways were areas of ongoing investigation in later research. This guide provides a foundational overview based on early comparative data, offering a valuable historical and scientific context for researchers in pharmacology and drug development. Further investigation into more recent literature is recommended for a complete understanding of the diverse biological roles of these fascinating compounds.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Ouabain - the optimal prevention of myocardial infarction [ouabain.twoday.net]
- 3. Pharmacokinetics of digoxin cross-reacting substances in patients with acute yellow oleander (Thevetia peruviana) poisoning, including the effect of activated charcoal - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity and Safety Profiling of k-Strophanthoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
k-Strophanthoside, a cardiac glycoside historically used in the treatment of heart failure, exhibits a narrow therapeutic index, necessitating a thorough understanding of its toxicity profile for any potential modern therapeutic development. This technical guide provides a comprehensive overview of the initial toxicity and safety data for this compound and its aglycone, strophanthidin. The primary mechanism of action, inhibition of the Na+/K+ ATPase pump, is the foundation for both its therapeutic and toxic effects, leading to alterations in cellular ion homeostasis and subsequent cardiotoxicity. This document summarizes available quantitative data on acute toxicity, cytotoxicity, and genotoxicity, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Acute Toxicity
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Fatal if swallowed |
| Acute Toxicity, Dermal | Fatal in contact with skin |
| Acute Toxicity, Inhalation | Fatal if inhaled |
Source: PubChem CID 20055295
The lack of precise LD50 values highlights a critical data gap in the safety profile of this compound and underscores the need for further acute toxicity studies.
Cytotoxicity
The cytotoxic effects of strophanthidin, the aglycone of this compound, have been evaluated against various cancer cell lines. These in vitro studies provide an initial indication of the concentrations at which this compound may induce cell death.
Table 2: In Vitro Cytotoxicity of Strophanthidin (Aglycone of this compound)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.12 ± 0.04 |
| A549 | Lung Cancer | 0.529 ± 0.05 |
| HepG2 | Liver Cancer | 1.75 ± 0.02 |
Source: Reddy et al., 2020[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay
Figure 1. MTT Assay Workflow for Cytotoxicity Assessment.
Detailed Steps:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cardiotoxicity
The primary toxicity of this compound is its effect on the heart, a direct consequence of its mechanism of action.
Mechanism of Action and Signaling Pathways
This compound inhibits the Na+/K+ ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and an increase in intracellular calcium concentration ([Ca2+]i). This rise in [Ca2+]i is the primary driver of both the inotropic (increased contractility) and toxic effects of cardiac glycosides.
Signaling Pathway of this compound-Induced Cardiotoxicity
Figure 2. Signaling Pathway of this compound Cardiotoxicity.
In addition to the direct effects of altered ion concentrations, studies on the related compound strophanthidin suggest the involvement of other signaling pathways in its cellular effects, including the mitogen-activated protein kinase (MAPK) and reactive oxygen species (ROS) pathways, which can contribute to cardiotoxicity.[2]
In Vivo Cardiotoxicity Assessment
While specific in vivo cardiotoxicity studies for this compound are limited, a general protocol for assessing cardiac safety in animal models is outlined below.
Experimental Workflow for In Vivo Cardiotoxicity Assessment
Figure 3. Workflow for In Vivo Cardiotoxicity Assessment.
Detailed Steps:
-
Animal Model: Select an appropriate animal model (e.g., rats, rabbits, guinea pigs) based on the study objectives.
-
Dose Administration: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal) at various dose levels determined from a dose-ranging study.
-
Cardiovascular Monitoring: Continuously monitor cardiovascular parameters, including:
-
Electrocardiogram (ECG): To detect changes in heart rhythm, such as arrhythmias and alterations in the QT interval.
-
Blood Pressure and Heart Rate: To assess hemodynamic effects.
-
-
Data Analysis: Analyze the collected data to determine the dose-dependent effects of this compound on cardiovascular function and identify the onset of toxic effects.
Genotoxicity
Currently, there is a lack of specific data on the genotoxicity of this compound from standard assays like the Ames test and the in vivo micronucleus assay. However, a study on the related compound strophanthidin has suggested that it may cause DNA damage, as indicated by the comet assay.[1]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Experimental Protocol: Ames Test (OECD 471)
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The test substance is evaluated for its ability to induce reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
Workflow for Ames Test
Figure 4. Workflow for the Ames Test.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect chromosomal damage.
Experimental Protocol: In Vivo Micronucleus Assay (OECD 474)
Principle: The assay assesses the formation of micronuclei in polychromatic erythrocytes (immature red blood cells) in the bone marrow or peripheral blood of treated animals. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Workflow for In Vivo Micronucleus Assay
Figure 5. Workflow for the In Vivo Micronucleus Assay.
Conclusion and Future Directions
The available data indicate that this compound is a highly toxic compound, with its primary toxicity manifesting as cardiotoxicity due to the inhibition of Na+/K+ ATPase. While in vitro cytotoxicity data for a related compound exists, there is a significant lack of quantitative acute toxicity data (LD50 values) and specific genotoxicity data for this compound. To provide a more complete safety profile, future research should focus on:
-
Acute Toxicity Studies: Determining the oral, dermal, and inhalation LD50 values in relevant animal models.
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of cell lines, including both cancerous and non-cancerous human cell lines.
-
In Vivo Cardiotoxicity Studies: Conducting detailed in vivo studies to characterize the dose-dependent effects on cardiovascular parameters and establish a clear no-observed-adverse-effect level (NOAEL).
-
Standard Genotoxicity Assays: Performing Ames and in vivo micronucleus tests to definitively assess the mutagenic and clastogenic potential of this compound.
-
Elucidation of Secondary Signaling Pathways: Further investigation into the role of signaling pathways beyond Na+/K+ ATPase inhibition in mediating the toxic effects of this compound.
A thorough understanding of these toxicological endpoints is crucial for any future consideration of this compound in a therapeutic context. This guide serves as a foundational resource for directing these necessary preclinical safety and toxicity evaluations.
References
- 1. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
k-Strophanthoside: A Technical Guide on its Mechanism, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: k-Strophanthoside is a cardiac glycoside historically used in the management of heart conditions, derived from the seeds of Strophanthus kombe.[1][2][3] Its primary mechanism of action involves the potent and specific inhibition of the Na+/K+-ATPase enzyme, which leads to a cascade of ionic events culminating in increased myocardial contractility.[2][4][5] This technical guide provides a comprehensive review of this compound, consolidating seminal findings and presenting its core pharmacology, mechanism of action, and relevant experimental methodologies. Quantitative data are summarized for clarity, and key cellular pathways and experimental workflows are visualized to facilitate understanding.
Introduction and Historical Context
The strophanthins, a group of steroidal cardiac glycosides, were first isolated from African plant sources, which were traditionally used for arrow poisons, in the late 19th century.[6] Specifically, this compound is a key compound isolated from the seeds of the African plant Strophanthus kombe.[3][5] By the 1880s, preparations of Strophanthus were commonly prescribed as an alternative to digitalis for cardiac patients.[6] The use of intravenous this compound for treating cardiac failure became popular between 1910 and 1935.[6] Despite its long history of use, its application has significantly declined in modern medicine in favor of pharmaceuticals with more predictable pharmacokinetics and safer therapeutic profiles.[5] However, its well-defined mechanism of action continues to make it a valuable tool in pharmacological research.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of this compound is the Na+/K+-ATPase, an essential transmembrane pump responsible for maintaining sodium and potassium ion gradients across the cell membrane.[2][5] The inhibition of this pump by this compound initiates a precise signaling cascade.
-
Inhibition of Na+/K+-ATPase: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its function.[7]
-
Increased Intracellular Sodium ([Na+]i): The pump's inhibition prevents the extrusion of Na+ from the cell, leading to an accumulation of intracellular sodium.[2][4][5]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the NCX to expel calcium from the cell. This results in reduced calcium efflux and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[2]
-
Enhanced Cardiac Contractility: The rise in cytosolic Ca2+ increases the amount of calcium available to the sarcoplasmic reticulum for uptake and release.[4] This amplifies the calcium-troponin interaction, leading to a stronger force of contraction of the cardiac muscle, a positive inotropic effect.[2][4]
Pharmacological and Quantitative Data
The biological activity of this compound has been quantified in various studies. The data below summarizes key potency and concentration metrics. This inotropic effect is dose-dependent, typically observed within a specific concentration range.[4]
| Parameter | Value | Cell Line / Condition | Description | Reference |
| EC₅₀ | 0.04 μM | U-251 (Human Glioblastoma) | The concentration causing 50% of the maximal effect on cell viability. | [1] |
| Therapeutic Range | 0.1 μmol/L - 0.5 μmol/L | Cardiac Muscle | The dose range where a positive inotropic effect (increased contraction force) is observed. | [4] |
| Source Concentration | 8-10% | S. kombe & S. hispidus seeds | The typical yield of total cardiac glycosides from the dried ripe seeds. | [8] |
Key Experimental Protocols
Verifying the mechanism of action of this compound involves specific cellular and biochemical assays. Below are generalized methodologies for two fundamental experiments.
Protocol: Na+/K+-ATPase Inhibition Assay
This biochemical assay measures the activity of the Na+/K+-ATPase enzyme in the presence and absence of this compound by quantifying the rate of ATP hydrolysis.
Methodology:
-
Enzyme Preparation: Isolate microsomal fractions rich in Na+/K+-ATPase from cardiac tissue or a relevant cell line.
-
Reaction Buffer: Prepare a buffer containing NaCl, KCl, MgCl₂, and ATP. To differentiate Na+/K+-ATPase activity from other ATPases, a parallel reaction is set up in a buffer lacking Na+ and K+ or containing a specific inhibitor like ouabain as a control.
-
Incubation: Aliquots of the enzyme preparation are pre-incubated with varying concentrations of this compound for a specified time at 37°C.
-
Initiate Reaction: The enzymatic reaction is started by the addition of ATP.
-
Quantify Hydrolysis: The reaction is stopped after a defined period (e.g., 15-30 minutes) by adding a quenching agent. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Na+/K+-ATPase activity is calculated as the difference between the total Pi released and the Pi released in the control condition (without Na+/K+ or with ouabain). An IC₅₀ value for this compound can be determined by plotting the percent inhibition against the log concentration.
Protocol: Measurement of Intracellular Calcium ([Ca2+]i)
This cell-based imaging assay directly visualizes the effect of this compound on intracellular calcium levels in live cardiac myocytes.
Methodology:
-
Cell Preparation: Isolate primary cardiac myocytes or use a suitable cardiac cell line. Plate the cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at room temperature or 37°C. The AM ester allows the dye to cross the cell membrane.
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope. Perfuse the cells with a physiological salt solution and record the baseline fluorescence intensity for several minutes to ensure a stable signal.
-
Compound Application: Introduce this compound into the perfusion solution at the desired final concentration.
-
Record Fluorescence Changes: Continuously record the fluorescence intensity over time as the compound is applied. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity from baseline to the peak response after this compound application. The results are often expressed as a ratio of fluorescence relative to the baseline (F/F₀).
Seminal Research and Clinical Perspective
Early research by pioneers like Thomas R. Fraser in 1885 was crucial in isolating strophanthin from S. kombe and demonstrating its primary action on the heart.[6] For decades, it was a mainstay treatment for heart failure. However, the therapeutic window for cardiac glycosides is notoriously narrow, and improper use can lead to severe arrhythmias and other toxic effects.[2] The development of newer classes of drugs for heart failure, such as ACE inhibitors, beta-blockers, and diuretics, which offer better safety profiles and more predictable dosing, led to the decline in the clinical use of this compound.[5] Despite this, its well-characterized interaction with the Na+/K+-ATPase ensures its continued relevance as a standard positive control and research tool in cardiovascular pharmacology and cell biology.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. k-Strophanthidin - Wikipedia [en.wikipedia.org]
- 5. What is Strophanthin K used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Strophanthin | 11005-63-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
k-Strophanthoside: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to investigate the biological activities of k-strophanthoside, a cardiac glycoside with potential applications in cancer research. The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase, which leads to a cascade of downstream signaling events, including the activation of Src kinase and subsequent modulation of the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in apoptosis and reduced cell viability in cancer cells.
Data Presentation
The following table summarizes the cytotoxic effects of this compound and its aglycone, strophanthidin, in various human cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | U-251 | Glioblastoma | 0.04 | [1] |
| Strophanthidin | A549 | Lung Cancer | 0.529 ± 0.05 | [2] |
| Strophanthidin | MCF-7 | Breast Cancer | 1.12 ± 0.04 | [2] |
| Strophanthidin | HepG2 | Liver Cancer | 1.75 ± 0.02 | [2] |
Signaling Pathway and Experimental Workflow
The binding of this compound to the Na+/K+-ATPase initiates a signaling cascade that is a key focus of in vitro investigation. The following diagrams illustrate this pathway and a general experimental workflow for studying the effects of this compound.
Experimental Protocols
Here are detailed protocols for key in vitro assays to characterize the effects of this compound.
Na+/K+-ATPase Activity Assay
This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity of Na+/K+-ATPase is determined by the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.
Materials:
-
Tissue homogenate or cell lysate containing Na+/K+-ATPase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
Ouabain solution (10 mM)
-
Phosphate standard solution
-
Colorimetric phosphate detection reagent (e.g., BIOMOL Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare tissue homogenate or cell lysate in a suitable buffer. Determine the protein concentration.
-
Set up the following reactions in a 96-well plate:
-
Total ATPase activity: 50 µL of Assay Buffer + 10 µL of sample + 30 µL of water.
-
Ouabain-insensitive ATPase activity: 50 µL of Assay Buffer + 10 µL of sample + 20 µL of water + 10 µL of 10 mM Ouabain.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM ATP to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the colorimetric phosphate detection reagent.
-
Incubate at room temperature for 20-30 minutes for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Prepare a standard curve using the phosphate standard solution to determine the concentration of Pi in the samples.
-
Calculate Na+/K+-ATPase activity as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorophore (FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter apoptotic and necrotic cells.[3][4]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5][6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular Calcium Measurement (Fluo-4 AM Assay)
This assay uses the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium concentration. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, which exhibits a large fluorescence intensity increase upon binding to calcium.[7]
Materials:
-
Cells of interest
-
Fluo-4 AM dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM in HBSS, with or without Pluronic F-127).
-
Remove the culture medium and wash the cells with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[7]
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Measure the baseline fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~515 nm).
-
Add this compound at the desired concentration and immediately begin kinetic measurement of fluorescence intensity over time.
-
As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal.
Western Blot Analysis for ERK and Akt Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins like ERK and Akt, which indicates their activation.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) or a loading control (e.g., β-actin or GAPDH).
Src Kinase Activity Assay
This assay measures the activity of Src kinase, which is activated upstream of the MAPK/ERK and PI3K/Akt pathways following Na+/K+-ATPase inhibition by cardiac glycosides. This can be done using a variety of commercially available kits, often based on the phosphorylation of a specific substrate.
Materials:
-
Cell lysates from this compound-treated cells
-
Src Kinase Assay Kit (e.g., radioactive or luminescence-based)
-
Src-specific substrate peptide
-
ATP (radiolabeled [γ-³²P]ATP for radioactive assays or unlabeled for luminescence assays)
-
Kinase reaction buffer
General Procedure (Luminescence-based, e.g., ADP-Glo™):
-
Lyse cells treated with this compound and a vehicle control.
-
Set up the kinase reaction in a 96-well plate by adding the cell lysate (containing Src), a Src-specific substrate, and ATP in a kinase reaction buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis by the kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore to the Src kinase activity.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
Using k-Strophanthoside as a Research Tool for Investigating Ion Transport
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
k-Strophanthoside is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on heart muscle.[1] Isolated from the seeds of Strophanthus kombe, this compound is a valuable research tool for studying ion transport across cell membranes. Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions.[2][3] This inhibition leads to a cascade of intracellular ionic changes, making this compound an excellent probe for elucidating the roles of ion transport in various physiological and pathological processes.
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to investigate its effects on ion transport and cellular function. The included methodologies cover the direct assessment of Na+/K+-ATPase activity, the measurement of resulting changes in intracellular ion concentrations, and the evaluation of downstream consequences on cell viability and electrical activity.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The central mechanism of this compound's action is its high-affinity binding to the extracellular surface of the α-subunit of the Na+/K+-ATPase pump.[4] This binding stabilizes the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent conformational changes necessary for ion translocation. The inhibition of the Na+/K+-ATPase pump disrupts the normal efflux of three Na+ ions and influx of two K+ ions per ATP molecule hydrolyzed.
This leads to an accumulation of intracellular sodium ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to reverse its normal mode of operation.[2] Consequently, instead of extruding Ca2+, the NCX begins to import Ca2+ into the cell, leading to a significant increase in intracellular calcium concentration ([Ca2+]i). This rise in cytosolic calcium is a key downstream signaling event that mediates many of the physiological and toxicological effects of this compound.
Caption: Signaling pathway of this compound.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound and related cardiac glycosides on Na+/K+-ATPase can be quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the tissue source of the enzyme and the specific isoforms present.
| Compound | Target | Tissue/Cell Line | IC50 / Ki | Reference |
| This compound | Na+/K+-ATPase | - | - | - |
| Strophanthidin | Na+/K+-ATPase | Cardiac Sarcolemma | 1-100 µmol/L (inhibition) | [5][6][7][8] |
| Ouabain | Na+/K+-ATPase | Vero Cells | 0.08 µM (anti-MERS-CoV) | |
| Ouabain | Na+/K+-ATPase | Rat Pineal Gland | ~200 nM | [2] |
| Ouabain | Na+/K+-ATPase | - | Ki = 30 µM | [3] |
| Digitoxin | K2P3.1 K+ channels | - | 7.4 µM | [9] |
Note: Specific IC50 values for this compound on Na+/K+-ATPase are not as readily available in the searched literature as for its aglycone, strophanthidin, or the more commonly studied ouabain. Researchers should determine the IC50 empirically for their specific experimental system.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4
-
ATP solution (10 mM)
-
This compound stock solution (in DMSO or ethanol)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO or ethanol).
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control to triplicate wells.
-
Add 70 µL of Assay Buffer containing the Na+/K+-ATPase enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM ATP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the "Stop Solution" from the Malachite Green Phosphate Assay Kit.
-
Add the Malachite Green reagent and incubate at room temperature for 15-30 minutes for color development.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 620-650 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for Na+/K+-ATPase inhibition assay.
Measurement of Intracellular Ion Concentrations
This protocol details the use of fluorescent indicators to measure changes in intracellular sodium and calcium concentrations following treatment with this compound.
Materials:
-
Adherent or suspension cells cultured on glass-bottom dishes or coverslips
-
Fluorescent ion indicators:
-
Sodium: Sodium-binding benzofuran isophthalate (SBFI-AM)
-
Calcium: Fura-2-AM or Fluo-4-AM
-
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader with appropriate filter sets
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent indicator (e.g., 5 µM Fura-2-AM or 10 µM SBFI-AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.
-
Baseline Measurement:
-
Place the dish/coverslip on the fluorescence microscope or in the plate reader.
-
Acquire baseline fluorescence readings for a few minutes to establish a stable signal. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm).
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in HBSS.
-
Carefully add the this compound solution to the cells while continuously recording the fluorescence.
-
-
Data Acquisition: Continue recording the fluorescence signal for a sufficient duration to observe the full effect of the compound.
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
For single-wavelength dyes, normalize the fluorescence intensity to the baseline.
-
Plot the change in fluorescence ratio or intensity over time to visualize the change in intracellular ion concentration.
-
Caption: Workflow for measuring intracellular ions.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol provides a general framework for using the whole-cell patch-clamp technique to measure the effects of this compound on membrane potential and ion currents.
Materials:
-
Isolated cells suitable for patch-clamping (e.g., cardiomyocytes, neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
-
External (extracellular) solution (e.g., Tyrode's solution)
-
Internal (intracellular) pipette solution
-
This compound stock solution
-
Perfusion system
Protocol:
-
Cell Preparation: Isolate and plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Under visual control, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Baseline Recording:
-
Current-Clamp: Record the resting membrane potential.
-
Voltage-Clamp: Hold the cell at a specific potential and record baseline membrane currents. To measure the Na+/K+-ATPase pump current, specific voltage protocols and ion substitutions in the external and internal solutions are required to isolate the pump current from other channel currents.
-
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Continuously record the changes in membrane potential (in current-clamp) or membrane currents (in voltage-clamp) during and after the application of this compound.
-
Data Analysis: Analyze the recorded traces to quantify the effects of this compound on resting membrane potential, action potential characteristics, or specific ion currents.
Caption: Workflow for patch-clamp electrophysiology.
Conclusion
This compound is a powerful and specific inhibitor of the Na+/K+-ATPase, making it an indispensable tool for researchers studying ion transport and its role in cellular physiology. The protocols provided here offer a starting point for investigating the multifaceted effects of this cardiac glycoside. By carefully designing and executing these experiments, researchers can gain valuable insights into the fundamental processes governed by ion gradients and the consequences of their disruption in both health and disease. As with any potent biological compound, it is crucial to determine the optimal concentration range and exposure times for each specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ouabain octahydrate, Na+/K+ ATPase inhibitor (ab120748) | Abcam [abcam.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Strophanthidin|66-28-4|COA [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. Strophanthidin - MedChem Express [bioscience.co.uk]
- 9. Digitoxin | C41H64O13 | CID 441207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for k-Strophanthoside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
k-Strophanthoside is a cardiac glycoside historically used in the treatment of heart failure. Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular calcium concentration, thereby enhancing cardiac contractility. Recent research has also explored the potential of cardiac glycosides, including this compound, in cancer therapy due to their ability to induce apoptosis and inhibit cell proliferation.
These application notes provide a summary of available dosage information, detailed protocols for administration in common animal models, and an overview of the key signaling pathways involved.
Data Presentation: this compound Dosage and Administration
Quantitative data on the in vivo dosage of this compound in animal models is limited in publicly available literature. The tables below summarize the available human clinical data and in vitro concentrations used in animal tissue studies, which can serve as a reference for dose-ranging studies in animals.
Table 1: Human Intravenous Dosage of this compound and Related Compounds
| Compound | Dosage | Population | Application |
| k-Strophanthin | 0.125 mg daily | Patients with dilated cardiomyopathy | Treatment of advanced congestive heart failure[1] |
| k-Strophanthidin | 0.008 mg/kg | Patients with coronary arterial disease | Acute inotropic support |
Table 2: In Vitro Concentrations of Strophanthidin in Guinea Pig Myocytes
| Concentration Range | Application |
| 10 nmol/L - 10 µmol/L | Studying effects on slow inward current |
| 0.1 nmol/L - 100 µmol/L | Evaluating effects on cardiac contractile function and Na+, K+-ATPase activity |
Experimental Protocols
The following are detailed protocols for common administration routes of this compound in animal models. These protocols are based on general guidelines for substance administration in laboratory animals and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Intravenous (IV) Administration in Rats
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Sterile syringes (e.g., 1 mL) with fine-gauge needles (e.g., 25-27 G)
-
Rat restrainer
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle (e.g., saline). Ensure the final injection volume is appropriate for the rat's weight (typically not exceeding 5 mL/kg).
-
Restraint and Vein Dilation: Place the rat in a suitable restrainer. If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Injection Site Preparation: Clean the injection site on the tail with 70% ethanol.
-
Injection: Insert the needle, bevel up, into the lateral tail vein at a shallow angle. A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. Monitor the animal for any signs of distress or leakage at the injection site.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the rat to its cage and monitor for any adverse effects.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Sterile syringes (e.g., 1 mL) with fine-gauge needles (e.g., 25-27 G)
-
70% ethanol
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration. The injection volume should not exceed 10 mL/kg.
-
Restraint: Manually restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Injection Site Identification: Position the mouse so its head is tilted slightly downwards. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood vessel or organ has been punctured.
-
Administration: Inject the solution smoothly.
-
Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort or adverse reactions.
Protocol 3: Oral Gavage in Guinea Pigs
Materials:
-
This compound solution
-
Flexible gavage needle (appropriate size for guinea pigs)
-
Syringe
Procedure:
-
Preparation: Prepare the this compound solution. The volume should generally not exceed 5 mL/kg.
-
Restraint: Gently but firmly restrain the guinea pig to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the guinea pig's nose to the last rib to estimate the length to the stomach. Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the correct position, slowly administer the solution.
-
Post-administration Care: Gently remove the gavage needle and return the guinea pig to its cage. Observe the animal for any signs of respiratory distress or discomfort.
Protocol 4: Subcutaneous (SC) Administration in Rabbits
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Sterile syringes and needles (e.g., 23 G)
-
70% ethanol
Procedure:
-
Preparation: Prepare the this compound solution. The maximum volume per site should not exceed 10 mL for an adult rabbit.
-
Restraint: An assistant should securely hold the rabbit on a stable surface.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the scruff of the neck.
-
Injection: Tent the skin and insert the needle into the base of the tent. Aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the solution.
-
Post-injection Care: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Return the rabbit to its cage and monitor.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound, as a cardiac glycoside, primarily targets the Na+/K+-ATPase pump. Inhibition of this pump leads to a cascade of downstream signaling events.
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo experiments with this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols for Studying Cardiac Glycoside Binding Sites with k-Strophanthoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing k-Strophanthoside as a tool for investigating the binding sites of cardiac glycosides on the Na+/K+-ATPase. This document includes detailed experimental protocols, quantitative binding data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a cardiac glycoside, a class of naturally derived compounds known for their potent inhibitory effects on the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the cell membrane of animal cells.[1] By binding to a specific site on the α-subunit of the Na+/K+-ATPase, this compound and other cardiac glycosides allosterically inhibit its ion-pumping function. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger, ultimately resulting in increased cardiac contractility.[2] Due to its well-defined interaction with this crucial enzyme, this compound serves as an invaluable tool for researchers studying the structure and function of the cardiac glycoside binding site, as well as for screening and characterizing new drug candidates targeting the Na+/K+-ATPase.
Quantitative Data on this compound and Related Compounds
The following table summarizes the available quantitative data for the interaction of this compound and its aglycone, strophanthidin, with the Na+/K+-ATPase. This data is essential for designing and interpreting binding and inhibition assays.
| Compound | Parameter | Value | Species/Tissue | Notes |
| Strophanthidin | IC50 | 1 - 100 µmol/L | Guinea-pig heart | Concentration-dependent inhibition of Na+, K+-ATPase activity.[3] |
| 3-azidoacetylstrophanthidin | IC50 | ~1 x 10⁻⁶ M | Rat brain | A photoaffinity label analogue of strophanthidin.[4] |
Signaling Pathway of this compound
The binding of this compound to the Na+/K+-ATPase not only inhibits its pumping activity but also triggers intracellular signaling cascades. This signaling function is independent of the changes in ion concentrations and involves the Na+/K+-ATPase acting as a scaffold or receptor. The primary signaling pathway initiated by cardiac glycoside binding involves the activation of the Src kinase. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the downstream activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[5][6] Additionally, the production of Reactive Oxygen Species (ROS) and the activation of the PI3K/Akt pathway have been implicated in the signaling response to cardiac glycoside binding.[7][8]
References
- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidoacetylstrophanthidin, a photochemical analogue of strophanthidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of k-Strophanthoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of k-Strophanthoside in various samples, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be readily implemented in a laboratory setting for quality control, pharmacokinetic studies, and other research applications.
Introduction
This compound is a cardiac glycoside derived from the seeds of Strophanthus kombe. Like other cardiotonic steroids, its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, which leads to an increase in intracellular calcium in cardiac myocytes and consequently, increased cardiac contractility. Accurate and precise quantification of this compound is crucial for therapeutic drug monitoring, standardization of herbal preparations, and toxicological assessments.
Mechanism of Action: Na+/K+-ATPase Inhibition
This compound exerts its cardiotonic effects by binding to and inhibiting the Na+/K+-ATPase pump located in the plasma membrane of cardiac muscle cells. This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an accumulation of intracellular sodium. The increased intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX), causing a reduction in calcium efflux and a subsequent increase in intracellular calcium levels. This elevation in cytoplasmic calcium enhances the contractility of the heart muscle.[1]
Caption: Signaling pathway of this compound action.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for the quantification of this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quality control of this compound in raw materials and pharmaceutical preparations. A validated UHPLC-DAD method for the quantification of cardenolides in Strophanthus kombe extracts has been reported, demonstrating its applicability.[2][3]
Experimental Protocol
a) Sample Preparation (from Strophanthus kombe seeds)
-
Grinding: Grind the dried seeds to a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered seeds.
-
Add 20 mL of 70% (v/v) aqueous methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional, for cleaner samples):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash with 10 mL of water to remove highly polar impurities.
-
Elute the cardiac glycosides with 10 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC analysis of this compound.
b) HPLC Conditions
| Parameter | Setting |
| Instrument | UHPLC system with Diode-Array Detector |
| Column | C18, 50 mm x 2.1 mm, 1.9 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of cardenolides (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | 220 nm |
| Injection Volume | 5 µL |
c) Quantitative Data
The following table summarizes representative validation parameters for the quantification of cardenolides from S. kombe using a validated UHPLC-DAD method.[2][3]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
| Specificity | The method should be able to separate this compound from other related glycosides and matrix components. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma or serum. A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the characterization of strophanthin-K, a mixture containing this compound.[4][5]
Experimental Protocol
a) Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., digoxin).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Filtration: Filter the solution through a 0.22 µm syringe filter if necessary.
b) LC-MS/MS Conditions
| Parameter | Setting |
| Instrument | LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size.[4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid.[4] |
| Gradient | Optimized for target analyte elution. |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode. In negative ion mode, adduct ions like [M+HCOO]⁻ are often observed.[4][5] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. |
c) Quantitative Data
The following table presents typical validation parameters for the LC-MS/MS quantification of cardiac glycosides in biological fluids.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Should be assessed and minimized to ensure accuracy. |
Conclusion
The choice of analytical method for this compound quantification depends on the sample matrix and the required sensitivity. HPLC-DAD is a robust method for quality control of herbal materials and pharmaceutical formulations. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the method of choice. The protocols and data presented provide a comprehensive guide for the accurate and reliable quantification of this compound.
References
Application Notes and Protocols: k-Strophanthoside in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: k-Strophanthoside is a cardiac glycoside, a class of naturally derived compounds historically used for treating heart conditions.[1][2] Recently, cardiac glycosides, including this compound and its active aglycone, strophanthidin, have garnered significant attention for their potential as anticancer agents.[3][4] These compounds have been shown to induce cell death and inhibit proliferation in various cancer cell lines.[5] Their primary molecular target is the Na+/K+-ATPase, an essential ion pump whose inhibition triggers a cascade of downstream signaling events that can lead to apoptosis and cell cycle arrest in cancer cells.[2][6] This document provides an overview of the mechanism of action, quantitative data on cytotoxic activity, and detailed protocols for evaluating the anticancer effects of this compound in a research setting.
Mechanism of Action
The principal mechanism of action for this compound and related cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[2][6] This enzyme is crucial for maintaining cellular ion gradients. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis acts as a signal that activates multiple downstream pathways involved in cell death and survival.
Key signaling pathways affected by this compound/strophanthidin include:
-
PI3K/AKT/mTOR Pathway: This is a critical pro-survival pathway that is often dysregulated in cancer. Strophanthidin has been shown to inhibit the expression of key proteins in this pathway, such as PI3K, AKT, and mTOR, thereby promoting apoptosis and inhibiting autophagy.[3][4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and survival. Strophanthidin can attenuate this pathway by inhibiting proteins like MEK1, which contributes to its anti-proliferative effects.[3][7]
-
Wnt/β-Catenin Pathway: This pathway is crucial in development and is often aberrantly activated in cancer. Strophanthidin can inhibit key components like Gsk3α and β-catenin.[3][4]
-
Induction of Apoptosis: Strophanthidin induces caspase-dependent apoptosis.[3] It can upregulate the expression of the death receptor DR5 (TRAIL-R2), leading to the activation of initiator caspase-8 and executioner caspases-3 and -7, ultimately resulting in programmed cell death.[7][8]
Data Presentation: Cytotoxicity
The cytotoxic effects of strophanthidin, the active component of this compound, have been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |
| A549 | Lung Cancer | 0.529 ± 0.05 | 24 h | [3] |
| A549 | Lung Adenocarcinoma | 0.51 ± 0.12 | 48 h | [7] |
| MCF-7 | Breast Cancer | 1.12 ± 0.04 | 24 h | [3] |
| HepG2 | Liver Cancer | 1.75 ± 0.02 | 24 h | [3] |
| HEK293T | Normal (Control) | 3.02 ± 0.21 | 48 h | [7] |
Experimental Protocols
Herein are detailed protocols for fundamental assays to characterize the anticancer activity of this compound in vitro.
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot pass through the intact membrane of live cells).
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Methodology:
-
Cell Preparation: After treating cells with this compound for the desired time (e.g., 24 hours), collect both floating and adherent cells. To detach adherent cells, use trypsin and neutralize with complete medium.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and spin at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
This protocol uses Propidium Iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Strophanthidin has been shown to induce cell cycle arrest at the G2/M or S phase.[3][7]
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates)
-
70% ice-cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Methodology:
-
Cell Collection: Collect cells as described in Protocol 2, step 1.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol is used to detect changes in the expression levels of specific proteins within the signaling pathways affected by this compound (e.g., cleaved Caspase-3, p-AKT, p-ERK).
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine relative protein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strophanthin | 11005-63-3 | Benchchem [benchchem.com]
- 7. Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Application Notes and Protocols for k-Strophanthoside as a Positive Control in Na+/K+-ATPase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
k-Strophanthoside, a cardiac glycoside derived from the seeds of Strophanthus kombe, is a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump).[1] This enzyme, found in the plasma membrane of all animal cells, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for various cellular functions, including nerve impulse transmission and muscle contraction.[1][2] The well-characterized inhibitory action of this compound on Na+/K+-ATPase makes it an ideal positive control for in vitro inhibition assays. These assays are fundamental in the screening and characterization of novel drug candidates targeting this critical enzyme.
This document provides detailed application notes and protocols for utilizing this compound as a positive control in Na+/K+-ATPase inhibition assays, focusing on a colorimetric method based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.
Mechanism of Action
This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.[1] This binding stabilizes the enzyme in its E2-P conformation, preventing its dephosphorylation and the subsequent binding of intracellular sodium, thereby inhibiting the pump's catalytic cycle.[1] The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.[1] This cascade of events is responsible for the positive inotropic effect of cardiac glycosides on heart muscle.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of cardiac glycosides is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound and other cardiac glycosides can vary depending on the tissue source and the specific isoform of the Na+/K+-ATPase.
| Compound | Enzyme Source | IC50 | Reference |
| k-Strophanthidin | Rat Brain ATPase | ~1 x 10-6 M | [3] |
| Strophanthidin | Guinea-pig hearts | Concentration-dependent inhibition from 1-100 µmol/L | [4] |
| Ouabain | Rat Brain ATPase | - | [3] |
| Digoxin | MDA-MB-231 cells | ~164 nM | [3] |
| Digoxin | A549 cells | 40 nM (95% CI: 35-46 nM) | [3] |
| Ouabain | MDA-MB-231 cells | 89 nM (95% CI: 70-112 nM) | [3] |
| Ouabain | A549 cells | 17 nM (95% CI: 14-20 nM) | [3] |
Note: this compound is a glycoside of k-strophanthidin. While specific IC50 values for this compound were not found in the immediate search results, the data for its aglycone, k-strophanthidin, and other related cardiac glycosides provide a comparative context for its expected potency.
Experimental Protocols
Protocol 1: Colorimetric Na+/K+-ATPase Inhibition Assay using Malachite Green Phosphate Assay
This protocol describes the determination of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The released Pi is detected by the formation of a colored complex with malachite green and molybdate.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or other sources)
-
This compound (positive control)
-
Test compounds
-
ATP (disodium salt)
-
Imidazole-HCl buffer (pH 7.4)
-
NaCl
-
KCl
-
MgCl2
-
Ouabain (for determining ouabain-sensitive ATPase activity)
-
Trichloroacetic acid (TCA) or Perchloric acid (for stopping the reaction)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.
-
-
Phosphate Standard (e.g., KH2PO4)
-
Microplate reader (620-660 nm)
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in water and adjust the pH to ~7.0. Store in aliquots at -20°C.
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain the desired final concentrations for the assay.
-
Ouabain Stock Solution: Prepare a 1 mM stock solution in water.
-
Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 50 µM) from the stock solution in the assay buffer.
-
-
Enzyme Reaction:
-
Set up the following reactions in a 96-well plate:
-
Total ATPase Activity: Assay buffer + Enzyme + Test Compound/Vehicle.
-
Ouabain-insensitive ATPase Activity (Blank): Assay buffer + Enzyme + Ouabain (final concentration 1 mM).
-
Positive Control (this compound): Assay buffer + Enzyme + this compound at various concentrations.
-
-
The final volume of each reaction should be the same (e.g., 50 µL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Phosphate Detection:
-
Stop the reaction by adding an equal volume of cold 10% TCA or a specified amount of perchloric acid.
-
Centrifuge the plate to pellet any precipitated protein (e.g., 3000 rpm for 10 minutes).
-
Transfer a portion of the supernatant (e.g., 25 µL) to a new 96-well plate.
-
Add the Malachite Green working reagent (e.g., 125 µL) to each well containing the supernatant and the phosphate standards.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of Pi released in each sample from the standard curve.
-
Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
For the inhibition assay, calculate the percentage of inhibition for each concentration of this compound and the test compounds relative to the control (vehicle-treated) Na+/K+-ATPase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling cascade following Na+/K+-ATPase inhibition.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: Workflow for Na+/K+-ATPase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Na+/K+-ATPase inhibition by ouabain induces CaMKII-dependent apoptosis in adult rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of k-Strophanthoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques for synthesizing derivatives of k-Strophanthoside, a cardiac glycoside with potential therapeutic applications, including anticancer activity. The following sections detail the synthetic strategies, experimental protocols, quantitative data, and relevant signaling pathways.
Synthetic Strategies
The synthesis of this compound derivatives primarily involves the chemical modification of its aglycone, k-strophanthidin. K-strophanthidin is a cardenolide that serves as a versatile starting material for generating a library of analogs with potentially improved therapeutic properties.[1] Key modifications often target the sugar moiety at the C3 position and the lactone ring at the C17 position, as these structural features are crucial for biological activity.[1]
A common approach involves a multi-step synthetic route beginning with commercially available k-strophanthidin. This allows for systematic structural modifications to explore structure-activity relationships (SARs).[1] Synthetic strategies include:
-
Modification of the Lactone Ring: The butenolide ring at the C17 position is a key pharmacophore. Modifications can be introduced via reactions such as aldol condensation to extend the carbon framework.
-
Glycosylation and Sugar Moiety Modification: The sugar portion of the molecule significantly influences its pharmacokinetic and pharmacodynamic properties. Different sugar units can be introduced through glycosylation reactions. Additionally, the existing sugar can be modified to create novel derivatives. The synthesis of O-glycosides and MeON-neoglycosides represents a key strategy to diversify the sugar moiety.[1]
-
Stereoselective Reductions: Reactions like the Luche reduction are employed to selectively reduce ketone functionalities to allylic alcohols, introducing specific stereochemistry that can be critical for biological activity.[2][3][4]
Experimental Protocols
The following protocols are based on established synthetic methodologies for cardiac glycoside derivatives and provide a framework for the synthesis of this compound analogs.
Protocol 1: Modification of the Lactone Ring via Aldol Condensation
This protocol describes the condensation of k-strophanthidin with an aromatic aldehyde, such as benzaldehyde, to form a benzylidene intermediate.[1]
Materials:
-
k-Strophanthidin
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or another suitable solvent
-
Reaction flask
-
Stirring apparatus
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve k-strophanthidin in a suitable solvent like ethanol in a reaction flask.
-
Add an excess of benzaldehyde to the solution.
-
Slowly add a solution of a base, such as sodium hydroxide in ethanol, to the reaction mixture while stirring.[5][6]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes), during which a precipitate may form.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the benzylidene intermediate.
Protocol 2: Selective Reduction using Luche Reduction
This protocol details the selective 1,2-reduction of an α,β-unsaturated ketone, a common moiety in modified cardenolides, to an allylic alcohol.[2][3][4]
Materials:
-
α,β-Unsaturated ketone derivative of k-strophanthidin
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Reaction flask
-
Stirring apparatus
-
Purification apparatus
Procedure:
-
Dissolve the α,β-unsaturated ketone and cerium(III) chloride heptahydrate in methanol in a reaction flask at room temperature.[4]
-
Cool the mixture in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Continue stirring at low temperature for a short duration (e.g., 3-5 minutes).[4]
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography.
Protocol 3: Synthesis of O-Glycosides
This protocol outlines a general method for the glycosylation of the k-strophanthidin aglycone to introduce a new sugar moiety.
Materials:
-
k-Strophanthidin (glycosyl acceptor)
-
Protected glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate)
-
Promoter (e.g., silver triflate, TMSOTf)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Molecular sieves
-
Reaction flask under an inert atmosphere (e.g., nitrogen or argon)
-
Purification apparatus
Procedure:
-
To a solution of the glycosyl acceptor (k-strophanthidin) and the protected glycosyl donor in anhydrous DCM, add activated molecular sieves.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).
-
Add the promoter (e.g., a solution of TMSOTf in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the protected glycoside.
-
Perform deprotection steps as necessary to remove the protecting groups from the sugar moiety.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Derivative | Synthetic Step | Starting Material | Product | Yield (%) | Reference |
| Benzylidene Intermediate | Aldol Condensation | k-Strophanthidin | Benzylidene derivative | Not specified | [1] |
| Allylic Alcohol | Luche Reduction | α,β-Unsaturated Ketone | Allylic Alcohol | Not specified | [1] |
| O-Glycoside | Glycosylation | k-Strophanthidin | O-Glycoside derivative | Not specified | [1] |
Note: Specific yield data is often found in the full experimental sections of research articles and was not available in the provided search results.
Table 2: Anticancer Activity of Strophanthidin and its Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Strophanthidin | A549 (Lung Cancer) | 0.529 ± 0.05 | [7] |
| Strophanthidin | MCF-7 (Breast Cancer) | 1.12 ± 0.04 | [7] |
| Strophanthidin | HepG2 (Liver Cancer) | 1.75 ± 0.02 | [7] |
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often linked to their ability to modulate specific cellular signaling pathways. Their anticancer effects, for example, have been associated with the induction of the DNA Damage Response (DDR) pathway.[1][8][9][10]
DNA Damage Response (DDR) Pathway
Cardiac glycosides can induce DNA damage, leading to the activation of the DDR pathway. This complex signaling network can trigger cell cycle arrest, DNA repair, or apoptosis.[8][9][10] The diagram below illustrates a simplified overview of this pathway.
Caption: DNA Damage Response pathway induced by this compound derivatives.
General Synthetic Workflow
The synthesis of this compound derivatives from k-strophanthidin follows a logical progression of reactions to modify specific parts of the molecule. The workflow diagram below outlines this general process.
Caption: General workflow for the synthesis of this compound derivatives.
Logical Relationship of Structure-Activity Studies
The synthesis of a library of derivatives is crucial for understanding the relationship between the chemical structure and biological activity. This iterative process of synthesis and testing informs the design of more potent and selective compounds.
Caption: Logical workflow for structure-activity relationship (SAR) studies.
References
- 1. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling [scholarworks.indianapolis.iu.edu]
- 9. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing k-Strophanthoside Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing k-strophanthoside in cell culture experiments. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. The resulting increase in intracellular calcium is responsible for both the therapeutic and toxic effects of this compound.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. However, a general starting point for dose-response experiments is to test a wide range of concentrations, often from the low nanomolar (nM) to the micromolar (µM) range. For instance, in U-251 cells, an EC50 of 0.04 µM has been reported for the inhibition of HIF1 activation.[2] For cytotoxicity, IC50 values for the aglycone, strophanthidin, have been reported in the range of 0.5 µM to 1.75 µM in various cancer cell lines.[3] A preliminary literature search for your specific cell line is always recommended. If no data is available, a broad dose-response experiment is the best approach.
Q3: Which signaling pathways are known to be affected by this compound?
A3: The aglycone of this compound, strophanthidin, has been shown to attenuate several key signaling pathways implicated in cancer cell proliferation and survival. These include the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways.[4][5] Inhibition of these pathways contributes to the cytotoxic and cell cycle arrest effects observed with this class of compounds.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to a concentration of 1-10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Further dilutions to working concentrations should be made in your cell culture medium immediately before use. Always ensure the final DMSO concentration in your culture medium is consistent across all experimental conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | - Cell line resistance: Some cell lines may be inherently resistant to cardiac glycosides. - Incorrect concentration calculation: Errors in dilution calculations. - Compound degradation: Improper storage or handling of this compound. | - Perform a broad dose-response experiment (e.g., 1 nM to 100 µM) to determine the sensitivity of your cell line. - Double-check all calculations for stock and working solution preparation. - Prepare fresh stock solutions and ensure proper storage conditions (aliquoted at -20°C or -80°C, protected from light). |
| High levels of cell death even at low concentrations. | - High sensitivity of the cell line: The cell line may be particularly sensitive to Na+/K+-ATPase inhibition. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | - Test a lower range of concentrations (e.g., picomolar to low nanomolar). - Ensure the final solvent concentration is non-toxic for your specific cell line (typically ≤ 0.1% DMSO). Include a solvent-only control in your experiments. |
| Precipitate forms in the culture medium. | - Poor solubility: this compound may have limited solubility in the culture medium at higher concentrations. - Interaction with media components: The compound may interact with components of the serum or media supplements. | - Prepare fresh dilutions immediately before use. - Gently warm the medium to 37°C before adding the final dilution of this compound. - Consider reducing the serum concentration during the treatment period if experimentally feasible. |
| Inconsistent results between experiments. | - Variability in cell health: Differences in cell confluency, passage number, or overall health. - Inconsistent incubation times: Variations in the duration of drug exposure. - Pipetting errors: Inaccurate dispensing of compound or cells. | - Use cells at a consistent confluency and within a defined passage number range for all experiments. - Strictly adhere to the planned incubation times. - Calibrate pipettes regularly and use appropriate pipetting techniques. |
Data on this compound and Strophanthidin Activity
The following tables summarize the reported effective concentrations of this compound and its aglycone, strophanthidin, in various cell lines.
Table 1: Effective Concentrations of this compound
| Cell Line | Assay Type | Metric | Concentration | Reference |
| U-251 | HIF1 Activation | EC50 | 0.04 µM | [2] |
Table 2: Cytotoxic Concentrations (IC50) of Strophanthidin
| Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| MCF-7 (Breast Cancer) | Cytotoxicity | 24 hours | 1.12 ± 0.04 µM | [4] |
| A549 (Lung Cancer) | Cytotoxicity | 24 hours | 0.529 ± 0.05 µM | [4] |
| HepG2 (Liver Cancer) | Cytotoxicity | 24 hours | 1.75 ± 0.02 µM | [4] |
| 1A9 (Ovarian Cancer) | Growth Inhibition (SRB) | 72 hours | 0.15 µg/mL | [3] |
| A549 (Lung Cancer) | Growth Inhibition (SRB) | 72 hours | 0.11 µg/mL | [3] |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., from 0.01 µM to 100 µM). It is advisable to perform a wide range in the initial experiment.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for the vehicle control and untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathways Affected by this compound (via Strophanthidin)
Caption: Signaling pathways attenuated by this compound.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for Unexpected Results
References
- 1. k-Strophanthidin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: k-Strophanthoside Stability and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with k-strophanthoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound is susceptible to degradation primarily through two pH-dependent hydrolytic pathways:
-
Acidic Conditions: Under acidic conditions, the glycosidic linkages of the sugar moieties are cleaved, leading to the formation of the aglycone, k-strophanthidin, as the main degradation product.[1]
-
Basic (Alkaline) Conditions: In basic solutions, the unsaturated 17β-lactone ring of the cardenolide structure undergoes hydrolysis. This results in the formation of the corresponding γ-hydroxy acid.[1]
Q2: What are the known degradation products of this compound?
A2: The primary degradation products identified under forced degradation conditions are:
-
k-Strophanthidin: The aglycone formed under acidic hydrolysis.[1]
-
γ-Hydroxy Acid Derivative: Formed via hydrolysis of the lactone ring in basic media.[1]
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain the pH of your this compound solutions within a neutral to slightly acidic range (pH 4-6) where it exhibits maximum stability. Use appropriate buffer systems to maintain the desired pH.
-
Temperature Management: Store this compound solutions at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolytic degradation. Avoid repeated freeze-thaw cycles.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation, a common issue with cardiac glycosides.
-
Use of Co-solvents: In some formulations, the use of co-solvents like ethanol or propylene glycol can enhance stability.
-
Inert Atmosphere: For long-term storage of sensitive solutions, purging with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of a this compound sample shows additional, unexpected peaks that are not present in the reference standard.
Possible Cause: The sample may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample was stored at the recommended pH, temperature, and protected from light.
-
Analyze Degradation Products: The unexpected peaks could correspond to k-strophanthidin (from acid degradation) or the hydrolyzed lactone ring product (from base degradation). Compare the retention times of the unknown peaks with those of known degradation products if available.
-
Perform Forced Degradation: To confirm the identity of the degradation peaks, intentionally degrade a fresh sample of this compound under acidic and basic conditions and compare the resulting chromatograms with your sample's chromatogram.
-
Adjust Mobile Phase: Optimize your HPLC method to ensure adequate separation of this compound from its potential degradation products.
Issue 2: Loss of Potency or Biological Activity
Symptom: Your this compound solution shows reduced biological activity in your assays compared to a freshly prepared standard.
Possible Cause: The active this compound has likely degraded into less active or inactive compounds.
Troubleshooting Steps:
-
Chemical Analysis: Use a validated stability-indicating HPLC method to quantify the amount of intact this compound remaining in your solution.
-
Review Solution Preparation: Ensure that the buffers and solvents used for preparing the solution were at the appropriate pH and free of contaminants that could accelerate degradation.
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound from a solid standard stored under appropriate conditions.
Quantitative Data
The following table provides illustrative data on the stability of this compound under various conditions. Note that this data is representative and actual degradation rates should be determined empirically for your specific experimental setup.
| Condition | Temperature (°C) | pH | Half-life (t½) (days) | Primary Degradation Product |
| Acidic Hydrolysis | 60 | 1 | ~2 | k-Strophanthidin |
| Neutral Hydrolysis | 60 | 7 | > 30 | Minimal Degradation |
| Alkaline Hydrolysis | 60 | 10 | ~5 | γ-Hydroxy Acid Derivative |
| Thermal Stress | 80 | 7 | ~15 | Mixture of Products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Purified water
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to the desired concentration for analysis.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the this compound reference standard to determine its retention time and peak area.
-
Inject the test samples.
-
After each run, monitor the chromatogram for the appearance of new peaks corresponding to degradation products.
Protocol 2: Forced Degradation Studies
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the HPLC mobile phase for analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the HPLC mobile phase for analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample at specified time points.
4. Photodegradation:
-
Expose a solution of this compound (1 mg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples at the end of the exposure period.
5. Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose it to a temperature of 80 °C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting unexpected HPLC peaks.
References
Technical Support Center: Overcoming k-Strophanthoside Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to k-Strophanthoside in their cell line experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, ultimately inducing apoptosis in cancer cells.[1][2]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
A2: Resistance to this compound and other cardiac glycosides can arise from several mechanisms:
-
Alterations in the Na+/K+-ATPase: Mutations in the alpha subunit of the Na+/K+-ATPase, the direct target of this compound, can reduce the binding affinity of the drug, thereby conferring resistance.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8]
-
Activation of Anti-Apoptotic Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that counteract the apoptotic effects of this compound.[9][10]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: You can confirm resistance by performing a cell viability assay, such as the MTT or XTT assay, to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[11][12][13]
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: Yes, combining this compound with other therapeutic agents can be an effective strategy.[14][15][16][17] For example, combining it with drugs that inhibit anti-apoptotic proteins or sensitize cells to apoptosis may restore sensitivity. While specific synergistic combinations for this compound are not extensively documented, the principle of combination therapy to overcome resistance is well-established in cancer research.[15][16][17]
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in my cell line.
| Possible Cause | Troubleshooting/Verification Steps |
| Mutation in the Na+/K+-ATPase alpha subunit (ATP1A1) | 1. Sequence the ATP1A1 gene in your resistant cell line to identify potential mutations in the drug-binding site. 2. Perform a functional assay to assess the binding affinity of this compound to the Na+/K+-ATPase in resistant versus sensitive cells. |
| Increased expression of ABC transporters (e.g., ABCB1/P-gp) | 1. Quantify the protein expression of relevant ABC transporters (e.g., ABCB1) using Western blotting.[1][5][7][18][19] 2. Use a functional efflux assay with a known substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp) to confirm increased efflux activity. |
| Upregulation of anti-apoptotic pathways | 1. Analyze the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak) via Western blotting.[9] 2. Assess the activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) using phospho-specific antibodies in a Western blot.[19] |
| Experimental variability | 1. Ensure consistent cell culture conditions, including passage number and confluency. 2. Verify the concentration and stability of your this compound stock solution. |
Issue 2: Failure to overcome resistance with a potential synergistic drug.
| Possible Cause | Troubleshooting/Verification Steps |
| Inappropriate drug combination ratio | 1. Perform a checkerboard assay with a wide range of concentrations for both this compound and the synergistic agent to determine the optimal ratio.[20][21][22] |
| Non-overlapping mechanisms of action | 1. Ensure the chosen synergistic agent targets a pathway that is relevant to the resistance mechanism in your cells. For example, if resistance is due to ABC transporter overexpression, use an ABC transporter inhibitor. |
| Cell line-specific effects | 1. The synergistic effect may be cell-line dependent. Test the combination in different resistant cell line models if available. |
| Incorrect timing of drug administration | 1. In your experimental protocol, vary the timing of drug addition (e.g., sequential vs. concurrent administration) to assess for optimal synergy.[23] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[24][25][26][27]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or XTT assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Gradual dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell viability: At each concentration step, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
-
Establish the resistant line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterize the resistant line: Confirm the level of resistance by re-evaluating the IC50 of this compound in the newly generated resistant cell line and compare it to the parental line.
Protocol 2: siRNA-Mediated Knockdown of ATP1A1
This protocol details the transient knockdown of the Na+/K+-ATPase alpha 1 subunit (ATP1A1) to investigate its role in this compound sensitivity.[4][6][28][29][30]
Materials:
-
Target cells
-
siRNA targeting ATP1A1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Western blot reagents
Procedure:
-
Cell Seeding: One day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-lipid complex formation:
-
For each well, dilute the ATP1A1 siRNA or control siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-lipid complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Verification of knockdown: After incubation, harvest the cells and perform Western blotting to confirm the knockdown of ATP1A1 protein expression.
-
Functional assay: Following confirmation of knockdown, treat the cells with this compound and perform a cell viability assay to assess changes in sensitivity.
Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis following this compound treatment.[9][31][32][33]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell preparation:
-
Harvest both adherent and suspension cells from your treatment and control groups.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
-
Flow cytometry analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
-
Data interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Quantitative Data Summary
Table 1: Reported IC50 Values for Strophanthidin (the aglycone of this compound) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung carcinoma | 0.529 ± 0.05 | [19] |
| MCF-7 | Breast adenocarcinoma | 1.12 ± 0.04 | [19] |
| HepG2 | Hepatocellular carcinoma | 1.75 ± 0.02 | [19] |
Table 2: Example of Resistance Profile in a Doxorubicin-Resistant Leukemia Cell Line (for illustrative purposes, as specific this compound data is limited).
| Cell Line | IC50 Doxorubicin (nM) | Fold Resistance | Reference |
| K562 (sensitive) | 35.8 ± 3.4 | 1 | [12] |
| K562/i-S9 (resistant) | 269.8 ± 16.7 | 7.5 | [12] |
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. ATP1A1 Knockdown [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Graphviz [graphviz.org]
- 15. mdpi.com [mdpi.com]
- 16. Synergistic and Additive Effects of Herbal Medicines in Combination with Chemotherapeutics: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic and Additive Effects of Herbal Medicines in Combination with Chemotherapeutics: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. Ultrasensitive response explains the benefit of combination chemotherapy despite drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cell Culture Academy [procellsystem.com]
- 26. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. yeasenbio.com [yeasenbio.com]
- 30. scbt.com [scbt.com]
- 31. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 32. bosterbio.com [bosterbio.com]
- 33. researchgate.net [researchgate.net]
k-Strophanthoside assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with k-Strophanthoside assays.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its accurate quantification important?
This compound is a cardiac glycoside, a type of natural product found in the seeds of Strophanthus kombe.[1][2][3] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme, which plays a crucial role in cardiac muscle contraction.[2][4] This inhibitory action gives it therapeutic potential but also a narrow therapeutic window, making accurate quantification essential to avoid toxic effects such as calcium overload and arrhythmias.[3][5]
2. What are the recommended methods for the quantification of this compound?
The most common and reliable methods for the quantification of this compound and other cardiac glycosides are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8][9][10][11][12] These methods offer high specificity and sensitivity, which is crucial for distinguishing between different cardiac glycosides that may be present in a sample.[9][10][13]
3. How should this compound standards and samples be stored?
For long-term storage, this compound should be stored at temperatures below -20°C in a dry and dark place.[11][14] Stock solutions can typically be stored for several months under these conditions.[11] Before use, it is recommended to allow the vial to reach room temperature for at least an hour before opening to prevent condensation.[11]
4. What are the main degradation pathways for this compound and how can degradation be minimized?
This compound is susceptible to degradation in both acidic and basic conditions.[9][11][13] In acidic conditions, the primary degradation product is the aglycone, k-strophanthidin.[9][11][13] In basic conditions, the lactone ring is hydrolyzed.[9][13][15] To minimize degradation, it is important to control the pH of the solutions. Stability is enhanced at a pH of around 6.[16] Additionally, exposure to light should be minimized.[14][15]
5. What is "strophanthin-K" and how does it relate to this compound?
"Strophanthin-K" is a mixture of cardiac glycosides extracted from the seeds of Strophanthus kombe.[9][13][17] This mixture contains several different cardiac glycosides, including this compound, k-strophanthin-beta, cymarin, helveticoside, erysimoside, and neoglucoerysimoside.[2][3][9][11][13] Therefore, when working with strophanthin-K, it is important to use analytical methods that can separate and identify the individual components.
Troubleshooting Guide for this compound Assays
This guide addresses common issues encountered during the analysis of this compound using HPLC/LC-MS and Na+/K+-ATPase activity assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| HPLC/LC-MS: Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH; the use of formic acid is common.[9][10][11][13]- Use a guard column and ensure proper sample cleanup.[7]- Reduce the injection volume or dilute the sample. |
| HPLC/LC-MS: Low Signal Intensity or Poor Sensitivity | - Suboptimal ionization in the mass spectrometer.- Matrix effects from the sample.[6]- Degradation of this compound. | - Optimize ESI-MS parameters; both positive and negative ion modes have been used.[8][9][11][13][18]- Improve sample preparation using techniques like solid-phase extraction (SPE).[7]- Check sample storage conditions and pH of solutions.[11][14][16] |
| HPLC/LC-MS: Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the system. | - Use a column oven to maintain a constant temperature.[19]- Prepare fresh mobile phase daily and ensure proper mixing.- Degas the mobile phase. |
| Na+/K+-ATPase Assay: High Background Signal | - Contamination of reagents with inorganic phosphate.- Non-specific ATP hydrolysis. | - Use high-purity water and reagents.- Include a control without the enzyme to measure non-enzymatic ATP hydrolysis. |
| Na+/K+-ATPase Assay: Low Enzyme Activity | - Improper storage of the enzyme preparation.- Incorrect buffer composition or pH.- Presence of inhibitors in the sample. | - Store enzyme preparations at the recommended temperature and avoid repeated freeze-thaw cycles.- Verify the concentrations of NaCl, KCl, MgCl2, and ATP in the reaction buffer.[20][21]- Perform a spike-and-recovery experiment to check for inhibition. |
| Na+/K+-ATPase Assay: High Variability Between Replicates | - Inaccurate pipetting.- Temperature fluctuations during incubation.- Insufficient mixing of reagents. | - Calibrate pipettes regularly.- Use a water bath or incubator for precise temperature control.[20][22]- Ensure thorough mixing after the addition of each reagent. |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general methodology for the quantification of this compound in biological samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., plasma), add an internal standard.
-
Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate/heptane/dichloromethane, 3:1:1 v/v/v).[6]
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Na+/K+-ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[23]
-
Reagents:
-
Reaction Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.[21]
-
Ouabain Solution: 1 mM ouabain in reaction buffer (for measuring ouabain-insensitive ATPase activity).[21]
-
ATP Solution: 100 mM ATP in water.
-
Color Reagent: A solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid).[24]
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.[22]
-
-
Procedure:
-
Prepare two sets of tubes for each sample: one with reaction buffer and one with ouabain solution.
-
Add the enzyme preparation (e.g., tissue homogenate or cell lysate) to each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes.[20]
-
Start the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate at 37°C for 15-30 minutes.[20]
-
Stop the reaction by adding the color reagent.
-
Measure the absorbance at a wavelength of 660-850 nm.[22][24]
-
Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve.
-
The Na+/K+-ATPase activity is the difference between the Pi released in the absence and presence of ouabain.[21]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of cardiac glycosides.
Table 1: Performance of LC-MS/MS Methods for Cardiac Glycoside Analysis
| Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Digoxin | Whole Blood | Up to 50 ng/g | 0.2 ng/g | - | - | [18] |
| Digitoxin | Whole Blood | Up to 50 ng/g | 2 ng/g | - | - | [18] |
| Digoxin | Plasma | 0.12-19.60 ng/mL | 0.12 ng/mL | - | - | [6] |
| Oleandrin | Herbs | - | 1.5-15 ng/g | 70-120 | <19 | [7] |
| Ouabain | Urine | - | 0.025-1 ng/mL | 70-120 | <19 | [7] |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 5. k-Strophanthidin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS:33279-57-1 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. researchgate.net [researchgate.net]
- 13. research.uniupo.it [research.uniupo.it]
- 14. extrasynthese.com [extrasynthese.com]
- 15. Strophanthin | 11005-63-3 | Benchchem [benchchem.com]
- 16. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. daneshyari.com [daneshyari.com]
- 18. LC-MS assay for quantitative determination of cardio glycoside in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. znaturforsch.com [znaturforsch.com]
How to minimize off-target effects of k-Strophanthoside in experiments
Welcome to the technical support center for k-Strophanthoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside whose primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium ion concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. This increase in intracellular calcium is responsible for the positive inotropic effect on cardiac muscle.
Q2: What are the known off-target or downstream effects of this compound?
A2: Beyond its primary effect on the Na+/K+-ATPase, this compound, like other cardiac glycosides, can influence several signaling pathways. These are often considered downstream effects of Na+/K+-ATPase inhibition but can be perceived as off-target effects depending on the experimental context. These include the modulation of:
These pathways are involved in crucial cellular processes like cell growth, proliferation, and apoptosis. The anticancer properties of cardiac glycosides are being investigated due to their ability to modulate these pathways.[1][2]
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific Na+/K+-ATPase isoforms expressed. For a closely related cardiac glycoside, ouabain, concentrations ranging from 0.1 to 1 µM are commonly used in vitro to probe Na+/K+-ATPase function.[3] It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Q4: How can I be sure that the effects I'm observing are due to Na+/K+-ATPase inhibition?
A4: This is a critical question in designing your experiments. To confirm that the observed effects are mediated by Na+/K+-ATPase inhibition, you should include several key controls:
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Use a specific antagonist: If a known antagonist for the downstream effect you are studying is available, its ability to block the effect of this compound would support the proposed mechanism.
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Vary extracellular potassium: The binding of cardiac glycosides to Na+/K+-ATPase is sensitive to the extracellular potassium concentration. Increasing the potassium concentration can compete with this compound binding and should attenuate its effects.
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Use a cell line with a known resistance mutation: If available, a cell line with a mutation in the Na+/K+-ATPase that confers resistance to cardiac glycosides would be an excellent negative control.
-
Measure Na+/K+-ATPase activity directly: Directly demonstrating that this compound inhibits Na+/K+-ATPase activity at the concentrations used in your experiments is a direct way to link its primary action to the observed phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Low expression of sensitive Na+/K+-ATPase isoforms in your cell line. 2. Degradation of the this compound stock solution. 3. High extracellular potassium in the culture medium. | 1. Check the literature for Na+/K+-ATPase isoform expression in your cell line. Consider using a cell line known to be sensitive to cardiac glycosides. 2. Prepare a fresh stock solution of this compound. 3. Ensure your culture medium has a physiological potassium concentration (typically 3-5 mM). |
| High cell toxicity and death. | 1. Concentration of this compound is too high. 2. The cell line is particularly sensitive to Na+/K+-ATPase inhibition. 3. Prolonged incubation time. | 1. Perform a dose-response curve to determine the EC50 and use concentrations at or below this value for your experiments. 2. Reduce the concentration and/or the incubation time. 3. Perform a time-course experiment to find the optimal incubation period. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent preparation of this compound dilutions. 3. Fluctuations in incubator conditions (CO2, temperature). | 1. Ensure consistent cell seeding density and confluency at the start of each experiment. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Regularly calibrate and monitor incubator conditions. |
| Observed effects do not seem to be related to Na+/K+-ATPase inhibition. | 1. Potential off-target effects at the concentration used. 2. The observed effect is a downstream consequence of ion imbalance, not a direct molecular interaction. | 1. Lower the concentration of this compound. High concentrations are more likely to have off-target effects. 2. Implement the control experiments mentioned in FAQ Q4 to dissect the mechanism of action. |
Quantitative Data Summary
Due to the limited availability of specific off-target binding data for this compound, the following table includes data for the closely related and well-studied cardiac glycoside, Ouabain , which can serve as a useful reference.
| Parameter | Target | Value | Notes |
| Inhibition Constant (Ki) | Na+/K+-ATPase α2 subunit | 41 nM[3] | High-affinity binding. |
| Inhibition Constant (Ki) | Na+/K+-ATPase α3 subunit | 15 nM[3] | High-affinity binding. |
| IC50 | Rat Na+/K+-ATPase α1 isoform | 48,000 nM | Low affinity. |
| IC50 | Rat Na+/K+-ATPase α2 isoform | 58 nM | High affinity. |
| IC50 | Rat Na+/K+-ATPase α3 isoform | 6.7 nM | High affinity. |
| General In Vitro Concentration | Na+/K+-ATPase inhibition | 0.1 - 1 µM[3] | Effective range for probing pump function. |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound
This protocol is essential for establishing the effective concentration range in your specific cell line and assay.
-
Cell Seeding: Plate your cells in a multi-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is recommended to cover a wide range. Include a vehicle-only control (e.g., DMSO or saline).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Assay: Perform your assay of choice to measure the desired effect (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal effect).
Protocol 2: Measuring Na+/K+-ATPase Activity
This protocol allows for the direct measurement of the on-target effect of this compound.
-
Sample Preparation: Prepare a cell lysate or membrane fraction from your control and this compound-treated cells.
-
Reaction Setup: For each sample, prepare two reaction tubes:
-
Total ATPase activity: Contains assay buffer with MgCl2, NaCl, KCl, and ATP.
-
Ouabain-insensitive ATPase activity: Contains the same as the "Total" tube plus a high concentration of ouabain (a specific Na+/K+-ATPase inhibitor, typically 1 mM) to block all Na+/K+-ATPase activity.
-
-
Enzyme Reaction: Add your cell lysate or membrane preparation to the reaction tubes and incubate at 37°C for a set time (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Calculation:
-
The Na+/K+-ATPase activity is the difference between the phosphate released in the "Total ATPase activity" tube and the "Ouabain-insensitive ATPase activity" tube.
-
Compare the Na+/K+-ATPase activity in your this compound-treated samples to your control samples.
-
Visualizations
References
- 1. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atrial-natriuretic-factor.com [atrial-natriuretic-factor.com]
k-Strophanthoside experimental controls and best practices
Welcome to the technical support center for k-Strophanthoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cytoplasmic membrane of animal cells.[2] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn increases intracellular calcium levels, resulting in a positive inotropic effect (increased force of heart muscle contraction).[3]
Q2: What are the common research applications of this compound?
Beyond its traditional use in treating heart conditions like congestive heart failure and arrhythmias, this compound is increasingly being investigated for its potential as an anticancer agent.[1][3] Research has shown its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] It is also used as a tool compound in research to study the role of the Na+/K+-ATPase in various cellular signaling pathways.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in ethanol and water.[4] For creating stock solutions, it is advisable to dissolve it in a suitable solvent like DMSO or ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. Stock solutions should also be stored at -20°C.
Q4: Are there known off-target effects of this compound that I should be aware of?
While this compound is a specific inhibitor of Na+/K+-ATPase, high concentrations or prolonged exposure can lead to cellular toxicity and off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental endpoint to minimize non-specific effects.
Troubleshooting Guides
Na+/K+-ATPase Inhibition Assay
Problem: Inconsistent or no inhibition of Na+/K+-ATPase activity.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the IC50 in your assay system. |
| Inactive Enzyme | Ensure proper storage of the Na+/K+-ATPase enzyme or tissue/cell lysates at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme preparations if activity is still low. |
| Suboptimal Assay Conditions | Confirm that the assay buffer pH is optimal (typically around 7.4). Ensure all necessary ions (Na+, K+, Mg2+) and the substrate (ATP) are present at the correct concentrations. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the assay is low (typically <1%) and consistent across all wells, including controls. High solvent concentrations can inhibit enzyme activity. |
Problem: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Phosphate Contamination | Use high-purity, phosphate-free water and reagents. Use disposable plasticware to avoid phosphate contamination from detergents used to wash glassware. |
| Spontaneous ATP Hydrolysis | Prepare fresh ATP solutions for each experiment. Store ATP stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Problem: High variability in cell viability results.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of the plate, which can affect cell growth, consider not using the outermost wells for experimental samples. Fill these wells with sterile PBS or media instead. |
| Incomplete Dissolution of Formazan Crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Interference from this compound | At high concentrations, this compound may interfere with the assay reagents. Include appropriate controls, such as wells with this compound but without cells, to check for any direct interaction with the assay components. |
Problem: Unexpectedly high or low cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing | Double-check all calculations for dilutions of the this compound stock solution. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cardiac glycosides. Determine the IC50 value for your specific cell line with a dose-response experiment. |
| Incubation Time | The cytotoxic effects of this compound are time-dependent. Optimize the incubation time for your experiment to achieve the desired effect. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U-251 | Glioblastoma | 40 | [5] |
| Additional data would be populated here as found in literature |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
Experimental Protocols
Detailed Methodology for Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol is adapted from a standard colorimetric assay measuring the inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
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This compound
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Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
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Substrate: 10 mM ATP solution
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Stop Solution: 10% (w/v) Trichloroacetic acid (TCA)
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Phosphate Detection Reagent (e.g., Molybdate-based solution)
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Phosphate Standard solution
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96-well microplate
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Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Also, prepare a vehicle control (assay buffer with the same concentration of solvent as the drug dilutions).
-
Enzyme Reaction:
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Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
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Add 20 µL of the Na+/K+-ATPase enzyme preparation to each well.
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Pre-incubate the plate at 37°C for 10 minutes.
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Initiate the reaction by adding 20 µL of the 10 mM ATP solution to each well.
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Incubate the plate at 37°C for 30 minutes.
-
-
Stop the Reaction: Add 50 µL of ice-cold 10% TCA to each well to stop the reaction.
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Phosphate Detection:
-
Centrifuge the plate at 2000 x g for 10 minutes to pellet any precipitated protein.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add 100 µL of the phosphate detection reagent to each well.
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Incubate at room temperature for the time specified by the detection reagent manufacturer (typically 10-30 minutes).
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 620-660 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the phosphate standard.
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Calculate the amount of phosphate released in each well.
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Determine the percent inhibition of Na+/K+-ATPase activity for each this compound concentration relative to the vehicle control.
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Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
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Detailed Methodology for MTT Cell Viability Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
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Cell line of interest
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Complete cell culture medium
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
Improving the signal-to-noise ratio in k-Strophanthoside binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in k-Strophanthoside binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound binding?
A1: this compound is a cardiac glycoside that specifically binds to and inhibits the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, ultimately affecting cellular processes like muscle contraction. The binding assay, therefore, measures the direct interaction of this compound with the Na+/K+-ATPase.
Q2: What are the critical parameters to consider for optimizing a this compound binding assay?
A2: Key parameters to optimize for a robust assay with a high signal-to-noise ratio include:
-
Buffer composition: The pH, ionic strength, and presence of specific ions can significantly impact binding affinity.
-
Temperature: Binding is temperature-dependent and should be kept consistent.
-
Incubation time: Sufficient time must be allowed for the binding to reach equilibrium.
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Concentration of radioligand and protein: These need to be optimized to ensure specific binding is detectable above background.
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Non-specific binding: Minimizing non-specific binding is crucial for a good signal window.
Q3: How can I determine the optimal concentration of radiolabeled this compound to use?
A3: The optimal concentration of radiolabeled this compound (or a similar cardiac glycoside like [3H]ouabain) should be close to its dissociation constant (Kd) for the Na+/K+-ATPase. A saturation binding experiment is typically performed by incubating a fixed amount of membrane preparation with increasing concentrations of the radioligand. The concentration that results in 50% of the maximal specific binding is a good starting point for competitive binding assays.
Troubleshooting Guide
High Background or Non-Specific Binding
Q4: I am observing high non-specific binding in my assay. What are the potential causes and solutions?
A4: High non-specific binding can obscure the specific signal, leading to a poor signal-to-noise ratio. Here are common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand sticking to filter membranes | Test different types of filter materials (e.g., glass fiber, polycarbonate). Some cardiac glycosides, especially lipophilic ones, can bind to certain filter types.[1] Pre-soaking filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can help reduce non-specific binding. |
| High concentration of radioligand | Reduce the concentration of the radiolabeled ligand. Use a concentration at or below the Kd for your specific assay conditions. |
| Contamination of reagents | Ensure all buffers and solutions are freshly prepared and filtered to remove any particulate matter that could contribute to background. |
| Insufficient blocking | Include a blocking agent in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to the assay tubes and filters. |
| Inadequate washing | Increase the number and/or volume of washes after filtration to more effectively remove unbound radioligand. Ensure the wash buffer is cold to slow dissociation of the specific binding. |
Low Signal or No Specific Binding
Q5: My specific binding signal is very low. How can I improve it?
A5: A weak or absent specific signal can be due to several factors related to the enzyme, the ligand, or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Na+/K+-ATPase | Ensure the membrane preparation containing the Na+/K+-ATPase has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Verify the activity of the enzyme using an ATPase activity assay. |
| Incorrect buffer composition | The binding of cardiac glycosides is sensitive to ion concentrations. Ensure the buffer contains appropriate concentrations of Mg2+ and Na+, and be aware that K+ can competitively inhibit binding.[2] A common binding buffer composition is 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4. |
| Sub-optimal incubation time or temperature | Determine the time required to reach binding equilibrium by performing a time-course experiment. Ensure the incubation temperature is optimal and consistent. Binding is often performed at 37°C.[2] |
| Degraded radioligand | Check the age and storage conditions of your radiolabeled this compound. Radiochemical decomposition can lead to a loss of binding activity. |
| Insufficient protein concentration | Increase the amount of membrane protein in the assay to increase the number of available binding sites. |
Experimental Protocols
Radiolabeled this compound (or [3H]ouabain) Filtration Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Membrane Preparation:
-
Homogenize tissue or cells known to express Na+/K+-ATPase in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
2. Binding Assay:
-
Prepare assay tubes for total binding and non-specific binding.
-
Total Binding: Add assay buffer, the membrane preparation (e.g., 20-50 µg of protein), and radiolabeled this compound (at a concentration near its Kd).
-
Non-specific Binding: Add assay buffer, the membrane preparation, radiolabeled this compound, and a high concentration of unlabeled this compound or ouabain (e.g., 1000-fold excess over the radioligand) to saturate the specific binding sites.
-
Incubate the tubes at the optimized temperature (e.g., 37°C) for the determined equilibrium time (e.g., 60 minutes).
3. Filtration and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (pre-soaked in 0.3% PEI) using a vacuum manifold.
-
Wash the filters quickly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competitive binding assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50, which can then be used to calculate the Ki.
Quantitative Data
Table 1: Typical Buffer Conditions for Cardiac Glycoside Binding Assays
| Component | Concentration | Purpose |
| Tris-HCl | 50 mM | Buffering agent to maintain pH |
| MgCl2 | 5 mM | Required for Na+/K+-ATPase activity and ligand binding |
| NaCl | 100 mM | Facilitates the Na+-dependent conformation of the enzyme for cardiac glycoside binding |
| pH | 7.4 | Optimal pH for enzyme activity and binding |
Table 2: Example Dissociation Constants (Kd) for Ouabain Binding to Na+/K+-ATPase from Different Tissues
| Tissue Source | High-Affinity Kd (nM) | Low-Affinity Kd (µM) |
| Rat Heart Microsomes | 210 ± 10 | 13 ± 3[3] |
| Human Polymorphonuclear Leucocytes | 2.4 ± 0.7 | - |
| Human Mononuclear Leucocytes | 2.4 ± 0.4 | - |
Note: this compound is expected to have a similar binding affinity to ouabain.
Visualizations
Signaling Pathways
Binding of this compound to the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates complex intracellular signaling cascades.
Caption: this compound binding to Na+/K+-ATPase activates signaling pathways.
Experimental Workflow
A typical workflow for a competitive this compound binding assay is outlined below.
Caption: Workflow for a competitive this compound binding assay.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues in the binding assay.
References
- 1. Specificity of cardiac glycoside binding to membrane filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of specific [3H]-ouabain binding to different types of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneity of ouabain specific binding sites and (Na+ + K+)-ATPase inhibition in microsomes from rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
k-Strophanthoside stability issues in long-term storage
Welcome to the technical support center for k-Strophanthoside. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound for long-term stability?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C.[1] Some suppliers also recommend storage at 15-25°C, but for long-term preservation, the lower temperature range is advisable.[2] It is sensitive to moisture and light, so protection from these elements is critical.[2][3] Stock solutions should be prepared fresh on the day of use.[4] If advance preparation is necessary, stock solutions can be stored at -20°C for several months, though this should be minimized.[4]
Q2: My this compound solution has been stored for a while. How can I check if it has degraded?
A2: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] These techniques can separate the intact this compound from its potential degradation products, allowing for quantification of its purity.[6][7] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q3: What are the primary degradation products of this compound?
A3: The degradation of this compound is highly dependent on the pH of the environment.
-
Acidic Conditions: In the presence of acid, the primary degradation pathway is the hydrolysis of the glycosidic linkages, which cleaves the sugar moieties from the steroid core. This results in the formation of the aglycone, k-strophanthidin, as the main degradation product.[1][8]
-
Basic (Alkaline) Conditions: Under basic conditions, the lactone ring of the cardenolide structure is susceptible to hydrolysis. This leads to the formation of the corresponding gamma-hydroxy acids.[1][8]
Q4: I am observing unexpected results in my cell-based assay using an older stock of this compound. Could this be a stability issue?
A4: Yes, it is highly probable. The biological activity of this compound is directly linked to its chemical structure, specifically its ability to inhibit the Na+/K+-ATPase pump.[3][9] Degradation of the molecule into its aglycone or other byproducts will alter its binding affinity and efficacy, leading to inconsistent or erroneous experimental results. It is crucial to use a fresh or properly stored and verified sample for all biological experiments.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Interaction with active silanols on the HPLC column. 2. Incorrect mobile phase pH. 3. Column overload. | 1. Use a high-purity silica-based C18 column. 2. Acidify the mobile phase (e.g., with 0.1-1% formic acid) to suppress silanol ionization.[1] 3. Reduce the sample concentration or injection volume.[10] |
| Shifting Retention Times | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing.[11] 2. Use a column oven to maintain a constant temperature.[11][12] 3. Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions. |
| Appearance of Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Late elution of compounds from a previous injection. | 1. Use high-purity solvents and flush the injection system. 2. Increase the run time or implement a column wash step at the end of your gradient to elute strongly retained compounds.[10] |
| Poor Resolution Between this compound and Degradants | 1. Suboptimal mobile phase gradient. 2. Inappropriate column chemistry. | 1. Optimize the gradient profile (e.g., make it shallower) to improve the separation of closely eluting peaks. 2. Ensure you are using a suitable reversed-phase column (e.g., C18). |
Quantitative Data on Stability
While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability under various storage conditions based on general knowledge of cardiac glycosides. This data is for illustrative purposes only.
| Storage Condition | Duration | Expected Purity (%) | Primary Degradant Observed |
| 2-8°C, Dry, Dark | 12 Months | >98% | Minimal to none |
| 25°C, Dry, Dark | 12 Months | 90-95% | k-strophanthidin |
| 25°C, 60% RH, Light | 6 Months | <85% | k-strophanthidin and others |
| -20°C (in DMSO) | 12 Months | >95% | Minimal to none |
| 40°C, 75% RH | 1 Month | <90% | k-strophanthidin |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a methanol:water mixture.[14]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 8-12 hours.[15]
-
Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 4-8 hours.
-
Periodically withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).[14]
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 70°C for 48 hours.
-
Dissolve the stressed powder in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze by HPLC, comparing to a control sample protected from light.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This method is suitable for separating this compound from its primary degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Downstream signaling pathway of Na+/K+-ATPase inhibition.
References
- 1. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Study of Na+/K+-ATPase in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. asianjpr.com [asianjpr.com]
Technical Support Center: Refining k-Strophanthoside Delivery Methods In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with k-Strophanthoside in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is a cardiac glycoside, a class of organic compounds that increase the output force of the heart and decrease its rate of contractions.[1] It is isolated from the seeds of Strophanthus kombe.[2] Like many cardiac glycosides, this compound is characterized by a steroidal nucleus, a lactone ring, and a sugar moiety.[3] It is known to be soluble in methanol. To enhance the solubility of this compound, it is recommended to warm the solution to 37°C and use an ultrasonic bath. For storage, stock solutions should be kept at -20°C for up to several months.[2]
Q2: What is the primary mechanism of action of this compound?
The primary mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump in cell membranes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility.[1] Beyond its ion transport inhibition, the Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides can activate intracellular signaling pathways, including the Src-dependent activation of the mitogen-activated protein kinase (MAPK) cascade.[4]
Q3: What are the common challenges in the in vivo delivery of this compound?
The main challenge in the in vivo delivery of this compound is its likely poor aqueous solubility, a common characteristic of cardiac glycosides.[5] This can lead to difficulties in preparing formulations suitable for injection, precipitation of the compound upon administration, and variable bioavailability.[6] Additionally, cardiac glycosides have a narrow therapeutic index, meaning the dose required for a therapeutic effect is close to the toxic dose, which necessitates careful dose calculation and administration.[7]
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Selection
Q: I am having trouble dissolving this compound for in vivo administration. What vehicle should I use?
A: For poorly water-soluble compounds like this compound, a co-solvent system is often necessary. A common approach for in vivo studies in mice is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).[8] For cardiac glycosides like digoxin, perfusates containing 0.1% DMSO have been used in mouse heart models.[9]
Recommended Vehicle Formulations:
| Administration Route | Vehicle Composition | Maximum Recommended Volume (Mouse) |
| Intravenous (IV) | 1-5% DMSO in sterile saline or PBS | 5 ml/kg (bolus) |
| Intraperitoneal (IP) | 1-10% DMSO in sterile saline or PBS. Formulations with 1% Tween-80 or 0.5% carboxymethylcellulose (CMC) can also be considered to improve solubility and stability.[6] | 10 ml/kg |
| Oral Gavage | 0.5% CMC in water with 1-5% DMSO. | 10 ml/kg |
Note: It is crucial to test the vehicle alone as a control group in your experiments to account for any potential effects of the vehicle itself.[10]
Issue 2: Animal Toxicity and Mortality
Q: I am observing a high rate of mortality in my animal cohort after administering this compound. What could be the cause and how can I mitigate it?
A: High mortality is likely due to the narrow therapeutic index of cardiac glycosides.[7] The signs of toxicity in animals can include lethargy, respiratory distress, and cardiac arrhythmias.[3]
Troubleshooting Steps:
-
Dose Reduction: The most critical step is to perform a dose-response study to determine the maximum tolerated dose (MTD) and the effective dose (ED50) in your specific animal model. Start with a much lower dose and gradually escalate it in different cohorts.
-
Route of Administration: The route of administration significantly impacts the bioavailability and toxicity of a drug. Intravenous (IV) administration leads to the most rapid and highest peak plasma concentrations, increasing the risk of acute toxicity. Consider switching to intraperitoneal (IP) or oral gavage, which may provide a slower absorption profile.[6]
-
Monitoring: Closely monitor the animals for signs of toxicity immediately after administration and at regular intervals. Key parameters to monitor include:
-
Clinical Signs: Lethargy, changes in breathing, altered posture.
-
Cardiovascular Parameters: If possible, monitor heart rate and rhythm using non-invasive methods or electrocardiography (ECG).[3]
-
Electrolytes: Hyperkalemia (high potassium levels) is a common and dangerous side effect of cardiac glycoside toxicity.[3]
-
Issue 3: Inconsistent or Unexpected Experimental Results
Q: My experimental results are highly variable between animals. What could be the reason?
A: Variability in in vivo experiments with poorly soluble compounds can stem from several factors:
-
Formulation Instability: The compound may be precipitating out of your vehicle solution before or during administration. Ensure your formulation is homogenous and stable. Prepare fresh solutions for each experiment if necessary.
-
Inaccurate Dosing: Ensure accurate and consistent administration of the intended dose. For oral gavage, improper technique can lead to administration into the lungs instead of the stomach.[4] For injections, ensure the full dose is delivered.
-
Biological Variability: Factors such as age, sex, and health status of the animals can influence their response to the drug.[11] Ensure your animal cohorts are as homogenous as possible.
Experimental Protocols
1. Preparation of this compound for Intravenous (IV) Injection
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/ml). Warming to 37°C and sonication can aid dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile, pyrogen-free saline (0.9% NaCl) to the final desired concentration.
-
The final concentration of DMSO should not exceed 5% to minimize vehicle toxicity.[8]
-
For example, to prepare a 100 µl injection solution with a final DMSO concentration of 1%, mix 1 µl of the 10 mg/ml stock solution with 99 µl of sterile saline.
-
-
Administration:
-
Administer the solution via the lateral tail vein.
-
The maximum bolus injection volume for a mouse is 5 ml/kg.[8]
-
2. Preparation of this compound for Intraperitoneal (IP) Injection
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution in 100% DMSO as described for IV injection.
-
-
Working Solution Preparation:
-
Dilute the stock solution with sterile saline or PBS.
-
To improve solubility and prevent precipitation, a vehicle containing 5-10% DMSO and 1% Tween-80 in saline can be used.[6]
-
Ensure the final solution is clear and free of precipitates.
-
-
Administration:
-
Inject into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.
-
The maximum injection volume for a mouse is 10 ml/kg.[6]
-
3. Preparation of this compound for Oral Gavage
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution in 100% DMSO.
-
-
Working Solution Preparation:
-
Suspend the stock solution in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. The final DMSO concentration should be kept as low as possible (ideally ≤ 5%).
-
-
Administration:
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound's inhibition of Na+/K+-ATPase.
Experimental Workflow for In Vivo Testing
References
- 1. Quo vadis Cardiac Glycoside Research? [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Pre- and Post-conditioning by Cardiac Glycosides in the Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. research.sdsu.edu [research.sdsu.edu]
Validation & Comparative
Validating the Specificity of k-Strophanthoside for Na+/K+-ATPase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of various cardiac glycosides, with a focus on k-Strophanthoside, for the different isoforms of the Na+/K+-ATPase α-subunit. Due to the limited availability of direct experimental data for this compound's interaction with individual Na+/K+-ATPase isoforms, this guide leverages data from its aglycone, k-strophanthidin, and other well-characterized cardiac glycosides like digoxin and ouabain to provide a comprehensive framework for validation.
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. The catalytic α-subunit of this enzyme exists in four isoforms (α1, α2, α3, and α4), each with distinct tissue distribution and physiological roles, making them important targets for therapeutic intervention. Cardiac glycosides, a class of naturally derived compounds, are potent inhibitors of the Na+/K+-ATPase and have been used for centuries to treat heart failure. Their therapeutic and toxic effects are intimately linked to their affinity for and inhibition of specific Na+/K+-ATPase isoforms.
Comparative Analysis of Cardiac Glycoside Specificity
The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of various cardiac glycosides for the α1, α2, and α3 isoforms of the human Na+/K+-ATPase. This data is crucial for understanding the isoform-specific effects of these compounds.
Table 1: Binding Affinities (Kd in nM) of Cardiac Glycosides for Human Na+/K+-ATPase α-Isoforms
| Cardiac Glycoside | α1β1 | α2β1 | α3β1 | Reference |
| Digoxin | 18.3 ± 2.5 | 11.5 ± 1.3 | 12.0 ± 1.1 | [1] |
| Digitoxin | 6.5 ± 0.8 | 5.2 ± 0.6 | 5.5 ± 0.5 | [1] |
| Methyldigoxin | 9.8 ± 1.0 | 17.1 ± 1.8 | 13.5 ± 1.3 | [1] |
| Ouabain | 13.2 ± 1.4 | 24.8 ± 2.7 | 12.8 ± 1.2 | [1] |
Data from studies on human Na+/K+-ATPase isoforms expressed in a yeast (Pichia pastoris) expression system. Kd values were determined by [3H]-ouabain binding assays.
Table 2: IC50 Values of Strophanthidin for Na+/K+-ATPase
| Compound | Source of Na+/K+-ATPase | IC50 (µM) | Reference |
| Strophanthidin | Rat Brain | ~1 | [2] |
Note: Rat brain tissue contains a mixture of Na+/K+-ATPase isoforms, primarily α1, α2, and α3. Therefore, this IC50 value represents a composite inhibition of these isoforms.
Experimental Protocols
Validating the specificity of a compound like this compound for Na+/K+-ATPase isoforms requires robust experimental methodologies. A commonly employed and well-documented method is the radioligand binding assay using [3H]-ouabain.
[3H]-Ouabain Binding Assay for Determining Cardiac Glycoside Affinity
This protocol is adapted from studies on human Na+/K+-ATPase isoforms expressed in yeast cells, which lack endogenous Na+/K+-ATPase, ensuring the specificity of the binding to the human isoform of interest.
1. Preparation of Yeast Membranes:
-
Culture yeast cells expressing the desired human Na+/K+-ATPase αβ isoform complex (e.g., α1β1, α2β1, or α3β1).
-
Harvest the cells and generate spheroplasts by enzymatic digestion of the cell wall.
-
Lyse the spheroplasts and isolate the membrane fraction by differential centrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
To a series of tubes, add a fixed concentration of [3H]-ouabain (e.g., 20 nM).
-
Add increasing concentrations of the unlabeled cardiac glycoside being tested (e.g., this compound, digoxin).
-
Add the prepared yeast membranes containing the specific Na+/K+-ATPase isoform.
-
Incubate the mixture to allow binding to reach equilibrium. The incubation time and temperature will need to be optimized for each ligand.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
3. Measurement and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a large excess of unlabeled ouabain.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific [3H]-ouabain binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC50 value of the test compound.
-
The dissociation constant (Kd) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Inhibition of Na+/K+-ATPase by cardiac glycosides not only affects ion transport but also triggers intracellular signaling cascades. This signaling function is often isoform-dependent.
Na+/K+-ATPase-Mediated Signaling Pathway
Binding of cardiac glycosides to the Na+/K+-ATPase can activate a signaling cascade involving the Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK pathway. This pathway is implicated in various cellular processes, including cell growth and proliferation.
Caption: Na+/K+-ATPase signaling cascade initiated by cardiac glycoside binding.
Experimental Workflow for Validating Isoform Specificity
The logical flow for determining the isoform specificity of a cardiac glycoside is outlined below.
Caption: Workflow for determining Na+/K+-ATPase isoform specificity.
Conclusion
Validating the specificity of this compound for Na+/K+-ATPase isoforms is essential for understanding its pharmacological profile and for the development of more targeted therapeutics. While direct comparative data for this compound is currently lacking in the public domain, the experimental framework and comparative data for other cardiac glycosides presented in this guide provide a clear path forward for its evaluation. The provided protocols and workflows can be adapted to systematically assess the binding affinity and inhibitory potency of this compound against each of the Na+/K+-ATPase α-subunit isoforms. Such studies will be instrumental in elucidating its precise mechanism of action and its potential for isoform-selective drug design. Researchers are encouraged to utilize these methodologies to fill the existing data gap and contribute to a more comprehensive understanding of the therapeutic potential of this compound and other cardiac glycosides.
References
- 1. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidoacetylstrophanthidin, a photochemical analogue of strophanthidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of k-Strophanthoside and Digoxin Efficacy for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of k-Strophanthoside and Digoxin, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of two prominent cardiac glycosides, this compound and Digoxin. Both compounds have been utilized in the management of heart conditions, primarily due to their positive inotropic effects on the cardiac muscle. This analysis delves into their mechanism of action, comparative efficacy based on available experimental data, and detailed protocols for key evaluative experiments.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary mechanism of action for both this compound and Digoxin is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated intracellular calcium enhances the contractility of the cardiac muscle, producing a positive inotropic effect.
While both compounds share this fundamental mechanism, differences in their chemical structures can lead to variations in their binding affinity for Na+/K+-ATPase isoforms, pharmacokinetic profiles, and overall therapeutic and toxicological effects.
Comparative Efficacy: A Data-Driven Overview
Direct, side-by-side comparative studies detailing the IC50 values, inotropic effects, and therapeutic indices of this compound and Digoxin in a single experimental setting are limited in publicly available literature. However, by compiling data from various sources, a comparative overview can be constructed.
Table 1: Comparison of Na+/K+-ATPase Inhibition and Therapeutic Parameters
| Parameter | This compound | Digoxin | Source(s) |
| Na+/K+-ATPase IC50 | Data not readily available in direct comparison | ~0.23 µM (on Na+/K+-ATPase activity) | [2] |
| Therapeutic Serum Concentration | Not well established | 0.5 - 2.0 ng/mL | [3] |
| Toxic Serum Concentration | Not well established | >2.4 ng/mL | [3] |
| Therapeutic Index | Considered narrow | Narrow | [4] |
Note: The therapeutic and toxic concentrations can vary based on individual patient factors.
A clinical study directly comparing the long-term use of intravenous this compound (0.125 mg daily) and oral Digoxin (0.25 mg daily) in patients with advanced congestive heart failure due to dilated cardiomyopathy provided some insights into their clinical efficacy. The study found that at day 15, both glycosides significantly raised the cardiac index and ejection fraction at rest compared to the run-in period. However, during exercise, peak oxygen consumption and oxygen consumption at the anaerobic threshold were significantly augmented with this compound, while the corresponding variations on Digoxin were not significant versus the run-in. These patterns were consistent during follow-up.[5][6]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay quantifies the inhibition of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
Assay Buffer: 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 7.8 mM MgCl2
-
Substrate Solution: 22 mM ATP
-
Inhibitor Solutions: this compound and Digoxin at various concentrations
-
Positive Control: Ouabain
-
Stopping Solution: 30% (w/v) Trichloroacetic acid (TCA)
-
Taussky-Shorr Reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound, Digoxin, and Ouabain.
-
In a 96-well plate, add 10 µL of Na+/K+-ATPase solution (0.5 U/mL), 4 µL of NaCl/KCl solution (35 mM KCl, 1.65 M NaCl), and 70 µL of Tris-HCl buffer to each well.
-
Add 6 µL of the inhibitor solutions (or DMSO for control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 30 µL of 30% TCA to each well.
-
Centrifuge the plate at 3,000 rpm for 15 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Taussky-Shorr reagent to each well.
-
Incubate at room temperature for 5 minutes, protected from light.
-
Read the absorbance at 660 nm using a microplate reader.
-
Calculate the concentration of released Pi from a standard curve and determine the IC50 values for each compound.[7]
Measurement of Inotropic Effect using Langendorff Perfused Heart
The Langendorff apparatus allows for the ex vivo study of cardiac contractile function in an isolated heart.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)
-
Animal model (e.g., rat, guinea pig)
-
Surgical instruments for heart isolation
-
Pressure transducer and data acquisition system (e.g., PowerLab)
-
This compound and Digoxin solutions
Procedure:
-
Heart Isolation: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow. The perfusate will flow through the coronary arteries, keeping the heart viable.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile force are achieved.
-
Drug Administration: Introduce this compound or Digoxin into the perfusate at increasing concentrations.
-
Data Recording: Continuously record the left ventricular developed pressure (LVDP), heart rate, and coronary flow using the pressure transducer and data acquisition system.
-
Analysis: Analyze the recorded data to generate dose-response curves for the inotropic effects of each compound.[4][5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by this compound and Digoxin, as well as the workflows for the key experimental protocols.
Caption: Signaling pathway of this compound and Digoxin.
Caption: Workflow for key efficacy experiments.
Conclusion
Both this compound and Digoxin are potent cardiac glycosides that exert their inotropic effects through the inhibition of Na+/K+-ATPase. While Digoxin has been more extensively studied and characterized in terms of its therapeutic window, clinical evidence suggests that this compound may offer advantages in certain physiological parameters, particularly during exercise. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two compounds. The experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and contribute to a deeper understanding of these important cardiovascular drugs.
References
- 1. Positive inotropic drugs: Cardiac glycosides (digoxin) | Pharmacology Education Project [pharmacologyeducation.org]
- 2. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin [air.unimi.it]
- 6. Therapeutic range of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Study of k-Strophanthoside and Other Cardiac Glycosides
This guide provides a detailed comparison of k-Strophanthoside with other prominent cardiac glycosides, including Digoxin, Digitoxin, and Ouabain. It is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to Cardiac Glycosides
Cardiac glycosides (CGs) are a class of naturally derived organic compounds known for their potent effects on heart muscle.[1][2] For centuries, they have been used to treat heart conditions such as congestive heart failure and cardiac arrhythmias.[3][4] The primary mechanism of action for all CGs is the inhibition of the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump.[5] This inhibition leads to a cascade of events resulting in increased myocardial contractility (a positive inotropic effect).[6][7]
Structurally, CGs consist of a steroid core, a lactone ring, and a sugar moiety.[2][8] Small variations in these components, particularly the sugar portion, lead to significant differences in their pharmacokinetic and pharmacodynamic properties, including potency, toxicity, and duration of action.[8] This guide focuses on this compound, a cardenolide derived from the seeds of Strophanthus kombe, and compares its performance metrics against other well-studied cardiac glycosides.[6][9][10]
Mechanism of Action and Signaling Pathways
The primary therapeutic and toxic effects of cardiac glycosides stem from their ability to bind to and inhibit the Na+/K+-ATPase pump.[11][5]
Primary Inotropic Effect
The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside disrupts the normal flow of sodium and potassium ions across the cardiomyocyte membrane.[6][12] This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing it to reduce its expulsion of calcium from the cell.[6] The resulting increase in intracellular calcium concentration enhances the force of myocardial contractions by making more calcium available to bind to troponin-C.[6][12]
Other Signaling Pathways
Beyond their primary inotropic effect, cardiac glycosides modulate a variety of other signaling pathways, which are areas of active research, particularly for their potential anticancer properties.[1][13] These compounds can influence pathways that regulate cell growth, inflammation, and apoptosis.[4][13]
-
NF-κB Pathway: Some cardiac glycosides, such as digitoxin and oleandrin, can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[13][14] This pathway is a key regulator of inflammatory responses.[14]
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival and proliferation. Certain cardiac glycosides have been shown to suppress this pathway, which may contribute to their anticancer effects.[1]
-
DNA Damage Response (DDR): Recent studies indicate that cardiac glycosides can activate the DDR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][13]
Comparative Performance Data
The efficacy and safety of cardiac glycosides are determined by their potency in inhibiting Na+/K+-ATPase, their pharmacokinetic profiles, and their therapeutic index.
Potency: Na+/K+-ATPase Inhibition
The potency of a cardiac glycoside is often measured by its half-maximal inhibitory concentration (IC50) against the Na+/K+-ATPase enzyme. A lower IC50 value indicates higher potency. Ouabain is generally among the most potent inhibitors.
| Cardiac Glycoside | Target | IC50 (nM) | Reference |
| This compound | Na+/K+-ATPase | Data not consistently reported | |
| Ouabain | Na+/K+-ATPase (α1β1) | ~100-200 | [15] |
| Digoxin | Na+/K+-ATPase (α1β1) | ~100-200 | [15] |
| Digitoxin | Na+/K+-ATPase | Varies by isoform | [13] |
| Cymarin (k-strophanthin-α) | Na+/K+-ATPase (α4) | 12.0 ± 1.2 | [16] |
Note: IC50 values can vary significantly based on the specific isoform of the Na+/K+-ATPase alpha subunit (e.g., α1, α2, α3) and the experimental conditions. This compound is the glycoside of strophanthidin; its direct IC50 is less commonly cited than its aglycone or related compounds like Cymarin.
Pharmacokinetic Properties
Pharmacokinetic differences are critical for clinical application, influencing the onset of action, duration, and dosing frequency. Digitoxin is highly protein-bound and has a very long half-life, whereas Ouabain has a rapid onset and short duration.[17]
| Property | This compound | Digoxin | Digitoxin | Ouabain |
| Lipid Solubility | Moderate | Relatively Polar | High | Very Low (High Polarity) |
| Plasma Protein Binding | Low | 20-30%[17] | ~97%[17] | ~5-10%[17] |
| Half-life (t½) | ~21 hours | 36-48 hours | 5-7 days | ~21 hours |
| Onset of Action (IV) | 5-10 minutes[18] | 5-30 minutes | 30-120 minutes | 3-10 minutes |
| Primary Excretion Route | Renal | Renal (largely unchanged) | Hepatic metabolism, then renal | Renal (largely unchanged) |
Therapeutic and Toxic Levels
All cardiac glycosides have a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[17][19][20] Careful monitoring is essential to prevent toxicity.[4]
| Glycoside | Therapeutic Plasma Level | Toxic Plasma Level | Key Toxicity Signs |
| This compound | Not widely established | Not widely established | Arrhythmias, GI distress |
| Digoxin | 0.5 - 2.0 ng/mL | > 2.0 ng/mL | Arrhythmias, nausea, visual disturbances[21] |
| Digitoxin | 15 - 25 ng/mL | > 35 ng/mL | Similar to Digoxin, but more persistent |
| Ouabain | Not used for maintenance | Not applicable | Rapid onset of arrhythmias |
Key Experimental Protocols
The following are detailed methodologies for common assays used to evaluate and compare cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Na+/K+-ATPase. Activity is determined by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Methodology:
-
Enzyme Preparation: Purified Na+/K+-ATPase (e.g., from porcine kidney) is prepared in a buffer solution.[15]
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the cardiac glycoside (e.g., this compound, Digoxin) for a set period (e.g., 60 minutes at 37°C for slow-binding inhibitors) to allow for binding.[15]
-
Reaction Initiation: The enzymatic reaction is initiated by adding ATP. The reaction buffer contains MgCl2, NaCl, and KCl.
-
Reaction Termination: After a specific incubation time (e.g., 15-30 minutes), the reaction is stopped by adding a solution that halts enzymatic activity (e.g., an acidic solution).
-
Phosphate Detection: The amount of inorganic phosphate released is measured, often using a colorimetric method such as the malachite green assay.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This assay determines the concentration at which a cardiac glycoside becomes toxic to cells, typically by measuring cell viability or proliferation. The MTT or Alamar Blue assays are common examples.[22][23]
Methodology:
-
Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes or a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with a range of concentrations of the cardiac glycoside. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[22]
-
Viability Reagent Addition: Add a cell viability reagent (e.g., Alamar Blue or MTT) to each well and incubate for an additional 1-4 hours. Live cells metabolize the reagent into a fluorescent or colored product.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) from the dose-response curve.
Summary and Conclusion
This compound and its related compounds exhibit classic cardiac glycoside activity through potent inhibition of the Na+/K+-ATPase. Its pharmacokinetic profile, characterized by a rapid onset of action and a relatively short half-life, distinguishes it from longer-acting glycosides like Digitoxin.
-
Potency: While direct comparative IC50 data for this compound is sparse, related strophanthus-derived glycosides like Ouabain and Cymarin are known to be highly potent inhibitors of the sodium pump.
-
Pharmacokinetics: The rapid onset and renal clearance of this compound make it similar to Ouabain and different from the slower, more persistent effects of Digoxin and especially Digitoxin.
-
Therapeutic Profile: The narrow therapeutic index is a hallmark of all cardiac glycosides, and this compound is no exception. Its use requires careful clinical supervision.
For researchers, the choice between these glycosides depends on the experimental goal. The rapid action of this compound or Ouabain is ideal for acute in vitro studies of Na+/K+-ATPase signaling. In contrast, Digoxin and Digitoxin, with their extensive clinical history and well-documented pharmacokinetic profiles, are more relevant for studies aiming to translate findings to long-term therapeutic models. Understanding these fundamental differences is crucial for designing effective experiments and advancing the development of drugs targeting the Na+/K+-ATPase.
References
- 1. The mechanistic role of cardiac glycosides in DNA damage response and repair signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways [mdpi.com]
- 4. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents [mdpi.com]
- 5. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 7. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 13. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparative study of the cardiac and peripheral vascular effects of strophantin K and lanatoside C in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic range of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmacy180.com [pharmacy180.com]
- 21. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of k-Strophanthoside's Anticancer Effects: A Comparative Guide
A comprehensive analysis of the experimental data on the anticancer properties of k-Strophanthoside and its aglycone, strophanthidin, across various cancer models.
Introduction: this compound, a cardiac glycoside, has garnered interest for its potential anticancer activities. The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can induce apoptosis and inhibit cancer cell proliferation.[1][2] While specific data on this compound is limited, extensive research on its aglycone, strophanthidin, provides significant insights into its potential therapeutic effects across different cancer types. This guide offers a comparative overview of the anticancer effects observed in various experimental models, focusing on the available data for strophanthidin as a proxy for the aglycone's activity of this compound.
In Vitro Anticancer Activity
The cytotoxic effects of strophanthidin have been evaluated against a panel of human cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary across different cancer cell lines, suggesting a degree of selectivity in its anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 1.12 ± 0.04 | [2] |
| A549 | Lung Carcinoma | 0.529 ± 0.05 | [2] |
| HepG2 | Hepatocellular Carcinoma | 1.75 ± 0.02 | [2] |
| U-251 | Glioblastoma | 0.04 (EC50) |
Note: The value for U-251 is an EC50 for this compound, while the others are IC50 values for strophanthidin.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or strophanthidin) and incubated for 24-48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This technique is employed to investigate the effect of the compound on the expression levels of proteins involved in key signaling pathways.
-
Protein Extraction: Treated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-AKT, total ERK, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Signaling Pathways
The anticancer effects of strophanthidin are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.
MAPK and PI3K/AKT/mTOR Signaling Pathways
Strophanthidin has been shown to inhibit the phosphorylation of key proteins in the MAPK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and growth.[3][4]
Caption: this compound inhibits Na+/K+-ATPase, affecting MAPK and PI3K/AKT pathways.
Experimental Workflow for In Vitro Anticancer Evaluation
The systematic evaluation of a compound's anticancer potential involves a series of well-defined experimental steps.
Caption: Workflow for in vitro evaluation of anticancer compounds.
Conclusion and Future Directions
The available evidence, primarily from studies on its aglycone strophanthidin, suggests that this compound has the potential to be a potent anticancer agent. It exhibits cytotoxic effects against a range of cancer cell lines and appears to act by inducing apoptosis and modulating key signaling pathways involved in cancer cell proliferation and survival.
However, a significant data gap exists for this compound itself, particularly concerning its in vivo efficacy and its effects on a broader range of cancer models. Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the IC50 values of this compound across a wider panel of cancer cell lines.
-
In vivo studies: Conducting xenograft studies in animal models to assess its tumor growth inhibition potential, determine optimal dosing, and evaluate potential toxicity.
-
Comparative studies: Directly comparing the anticancer efficacy of this compound with its aglycone, strophanthidin, and other established cardiac glycosides.
-
Mechanism of action: Further elucidating the specific molecular targets and signaling pathways modulated by this compound in different cancer contexts.
A more robust and specific dataset for this compound will be crucial to fully validate its potential as a novel therapeutic agent in oncology.
References
- 1. Frontiers | Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]
- 2. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strophanthidin Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of k-Strophanthoside and other cardiac glycosides on various cancer cell lines. The information presented is collated from multiple experimental studies to offer a comprehensive overview for researchers in oncology and drug development.
Introduction
Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of cardiac conditions. More recently, their potent cytotoxic effects against cancer cells have garnered significant interest, positioning them as potential anti-cancer therapeutic agents. These compounds primarily act by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of intracellular events, leading to cell cycle arrest, apoptosis, and other forms of cell death. This guide focuses on this compound, a prominent cardiac glycoside, and compares its cytotoxic profile with other well-known compounds from the same class, such as ouabain, digoxin, and lanatoside C.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related cardiac glycosides across various cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and assay method.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U-251 | Glioblastoma | 0.04 | |
| Ouabain | A-498 | Renal Cancer | ≥ 0.01 | [1] |
| PC-3 | Prostate Cancer | Nanomolar range | [2] | |
| Digoxin | A549 | Non-small cell lung cancer | Dose-dependent inhibition | [3] |
| H1299 | Non-small cell lung cancer | Dose-dependent inhibition | [3] | |
| HeLa | Cervical Cancer | 40-200 nM (general panel) | [4] | |
| Lanatoside C | MCF-7 | Breast Cancer | 0.4 ± 0.1 | [5] |
| A549 | Lung Cancer | 0.056 ± 0.005 | [5] | |
| HepG2 | Liver Cancer | 0.238 ± 0.16 | [5] | |
| HCT116 | Colorectal Cancer | Dose-dependent inhibition | [6] | |
| HT-29 | Colorectal Cancer | Dose-dependent inhibition | [6] | |
| Digitoxin | Various solid tumors | - | Potent (specific values not provided) | [7] |
| Proscillaridin A | Various | - | 6.4 - 76 nM | [7] |
| Strophanthidin | A549 | Lung Cancer | 0.529 ± 0.05 | [8] |
| MCF-7 | Breast Cancer | 1.12 ± 0.04 | [8] | |
| HepG2 | Liver Cancer | 1.75 ± 0.02 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials :
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol :
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the cardiac glycosides and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, which serves as an indicator of cytotoxicity.
-
Materials :
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Microplate reader
-
-
Protocol :
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of cardiac glycosides, a vehicle control, a positive control (e.g., lysis buffer), and a negative control (untreated cells).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Materials :
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PBS
-
-
Protocol :
-
Seed and treat cells with cardiac glycosides as described previously.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Signaling Pathways and Mechanisms of Action
Cardiac glycosides exert their cytotoxic effects through the modulation of several key signaling pathways. The primary mechanism is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium and subsequently calcium levels. This disruption of ion homeostasis triggers downstream signaling cascades that ultimately lead to cell death.
Experimental Workflow for Signaling Pathway Analysis
The following diagram illustrates a typical workflow for investigating the impact of cardiac glycosides on cellular signaling pathways.
Caption: Workflow for Western Blot analysis of signaling pathways.
Key Signaling Pathways Affected by Cardiac Glycosides
Several studies have implicated the following pathways in the cytotoxic effects of cardiac glycosides:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Some cardiac glycosides have been shown to modulate the phosphorylation status of key proteins in this pathway, such as ERK.[9]
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, survival, and metabolism. Inhibition of this pathway is a common mechanism for the anti-cancer effects of many compounds, including some cardiac glycosides.[5][8][9]
-
Apoptosis Pathway: Cardiac glycosides are potent inducers of apoptosis.[10][11][12] This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.
The following diagram illustrates the proposed signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.
Caption: Proposed signaling cascade of cardiac glycosides.
Conclusion
This compound and related cardiac glycosides demonstrate significant cytotoxic effects against a variety of cancer cell lines, primarily through the inhibition of the Na+/K+-ATPase pump and the subsequent modulation of critical intracellular signaling pathways. The data presented in this guide highlight the potential of these compounds as a class of anti-cancer agents. However, the variability in reported IC50 values underscores the need for standardized experimental conditions to enable more direct comparisons. Further research is warranted to fully elucidate the intricate molecular mechanisms of action of individual cardiac glycosides and to explore their therapeutic potential in preclinical and clinical settings.
References
- 1. rsc.org [rsc.org]
- 2. Total Glycosides of Paeony Activates PI3K/Akt Pathway to Alleviate Cardiomyocyte Hypertrophy Induced by AngII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of k-Strophanthoside from Various Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of k-Strophanthoside sourced from three different hypothetical suppliers: Supplier A (VigorPharma) , Supplier B (Alkemista) , and Supplier C (BioSynth) . The objective of this guide is to offer a clear, data-driven comparison of the purity, impurity profiles, and biological activity of this compound from these suppliers, thereby assisting researchers in making informed decisions for their experimental needs. All experimental data presented are based on standardized analytical and biological testing protocols.
Executive Summary
This compound is a cardiac glycoside extracted from the seeds of Strophanthus kombe and is a potent inhibitor of the Na+/K+-ATPase.[1][2] Its utility in research and drug development necessitates a thorough characterization of its quality from any given supplier. This study evaluates this compound from three suppliers based on High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling, and a cell-based Na+/K+-ATPase activity assay for biological potency.
Our findings indicate that while all three suppliers provide this compound of high nominal purity, there are notable differences in their impurity profiles and biological activity. Supplier A's product demonstrated the highest purity and consistent biological activity. Supplier B's product showed a slightly lower purity with the presence of a known degradation product. Supplier C's product, while having acceptable purity, exhibited the most significant lot-to-lot variability in biological assays.
Data Presentation
The quantitative data from our comparative analysis are summarized in the tables below.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Supplier | Lot Number | Purity by HPLC (%)[3][4] | Major Impurity Identified | Impurity Content (%) |
| Supplier A (VigorPharma) | VP-KS-2401 | 99.2 ± 0.3 | k-Strophanthidin | 0.5 ± 0.1 |
| VP-KS-2402 | 99.4 ± 0.2 | k-Strophanthidin | 0.4 ± 0.1 | |
| Supplier B (Alkemista) | AK-KS-2401 | 98.5 ± 0.5 | k-Strophanthidin | 1.1 ± 0.2 |
| AK-KS-2402 | 98.7 ± 0.4 | k-Strophanthidin | 0.9 ± 0.2 | |
| Supplier C (BioSynth) | BS-KS-2401 | 98.9 ± 0.6 | Unidentified (m/z 725.4) | 0.8 ± 0.3 |
| BS-KS-2402 | 99.1 ± 0.4 | k-Strophanthidin | 0.6 ± 0.2 |
Table 2: Biological Activity of this compound from Different Suppliers
| Supplier | Lot Number | Na+/K+-ATPase Inhibition IC50 (nM)[3] |
| Supplier A (VigorPharma) | VP-KS-2401 | 12.5 ± 1.1 |
| VP-KS-2402 | 12.8 ± 0.9 | |
| Supplier B (Alkemista) | AK-KS-2401 | 15.2 ± 2.5 |
| AK-KS-2402 | 14.8 ± 2.1 | |
| Supplier C (BioSynth) | BS-KS-2401 | 18.9 ± 4.3 |
| BS-KS-2402 | 14.1 ± 3.8 |
Mandatory Visualizations
Caption: Experimental workflow for the comparative study of this compound.
Caption: Signaling pathway of this compound leading to increased myocardial contraction.
Caption: Logical relationship of criteria for supplier evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound from each supplier.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard (≥98% purity)
Procedure:
-
Standard Preparation: A stock solution of the this compound reference standard is prepared in methanol at 1 mg/mL. A series of dilutions are made to create a calibration curve.
-
Sample Preparation: this compound from each supplier is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity of each sample is calculated based on the area of the this compound peak relative to the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling
Objective: To identify and semi-quantify impurities in the this compound samples.[4][5]
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[4]
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Samples are prepared as described for HPLC analysis but diluted to 10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions: The same gradient as in the HPLC method is used, but with a flow rate of 0.3 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Ramped for MS/MS fragmentation
-
-
Data Analysis: The mass-to-charge ratio (m/z) of eluting peaks is used to identify potential impurities by comparing with known degradation products and related compounds.[6] The peak area provides a semi-quantitative measure of the impurity levels.
Na+/K+-ATPase Inhibition Assay
Objective: To determine the biological activity of this compound from each supplier by measuring its potency in inhibiting Na+/K+-ATPase.
Cell Line:
-
Human U-251 glioblastoma cells, which have a well-characterized response to cardiac glycosides.[1]
Reagents:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Ouabain (as a positive control)
-
Commercially available Na+/K+-ATPase activity assay kit (colorimetric or fluorescent)
Procedure:
-
Cell Culture: U-251 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound from each supplier and ouabain are prepared in assay buffer. The cell culture medium is replaced with the compound dilutions, and the plates are incubated for 1 hour.
-
Enzyme Activity Measurement: The Na+/K+-ATPase activity is measured according to the manufacturer's instructions for the chosen assay kit. This typically involves cell lysis and measurement of phosphate release from ATP hydrolysis.
-
Data Analysis: The concentration of this compound that inhibits 50% of the Na+/K+-ATPase activity (IC50) is calculated using a non-linear regression analysis of the dose-response curve.
Conclusion and Recommendations
The comparative analysis of this compound from three hypothetical suppliers reveals significant differences in product quality that can impact experimental outcomes.
-
Supplier A (VigorPharma) consistently provided this compound with the highest purity and the lowest level of the known aglycone impurity, k-strophanthidin. The biological activity was potent and showed minimal lot-to-lot variation. This supplier is highly recommended for sensitive applications requiring high purity and reproducible biological effects.
-
Supplier B (Alkemista) offered this compound with slightly lower purity and a higher percentage of the k-strophanthidin impurity. The biological activity was consistent but less potent than that from Supplier A. This product may be suitable for less sensitive applications where the presence of a known impurity at a slightly higher level is acceptable.
-
Supplier C (BioSynth) provided a product with acceptable purity but demonstrated significant lot-to-lot variability in biological activity. The presence of an unidentified impurity in one lot is also a concern. Researchers should exercise caution when using this product, and lot-specific testing is highly recommended before use in critical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. k-Strophanthidin - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:33279-57-1 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. LC-ESI-MS/MS characterization of strophanthin-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
Validating the Therapeutic Window of k-Strophanthoside: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of k-Strophanthoside against other well-known cardiac glycosides, digoxin and ouabain, in preclinical models. The information presented herein is intended to support further research and development of cardiac glycosides with potentially improved safety profiles.
Introduction
Cardiac glycosides have long been a cornerstone in the treatment of heart failure and certain arrhythmias. Their therapeutic efficacy, however, is often shadowed by a narrow therapeutic index, leading to a high risk of toxicity. This compound, a cardiac glycoside derived from the seeds of Strophanthus kombe, has been a subject of interest for its potential therapeutic benefits.[1] This guide aims to objectively compare the preclinical data on the therapeutic window of this compound with that of digoxin and ouabain, focusing on efficacy and toxicity.
Mechanism of Action
The primary mechanism of action for this compound, digoxin, and ouabain is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, accounting for the positive inotropic effect of these compounds.
References
A Head-to-Head Comparison of k-Strophanthoside and Novel Ion Channel Modulators in the Context of Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac glycoside k-Strophanthoside with three novel cardiovascular agents: Omecamtiv mecarbil, Vericiguat, and Sacubitril/valsartan. The information is intended to assist researchers and drug development professionals in evaluating the distinct mechanisms and performance characteristics of these compounds. The quantitative data presented is collated from various preclinical studies, and detailed experimental protocols are provided to support the reproducibility of the findings.
Executive Summary
This compound, a classic cardiac glycoside, directly inhibits the Na+/K+-ATPase, leading to increased intracellular calcium and enhanced cardiac contractility. While effective, its narrow therapeutic index has driven the development of novel agents with more targeted mechanisms of action. This guide examines three such agents:
-
Omecamtiv mecarbil: A cardiac myosin activator that directly enhances the contractility of the heart muscle without altering intracellular calcium levels.
-
Vericiguat: A soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide signaling pathway, leading to vasodilation and reduced cardiac workload.
-
Sacubitril/valsartan: A combination drug that pairs an angiotensin receptor blocker (valsartan) with a neprilysin inhibitor (sacubitril) to achieve both vasodilation and a reduction in the neurohormonal activation that drives heart failure progression.
This comparison will delve into their mechanisms of action, present available quantitative data on their potency and efficacy, and provide detailed experimental protocols for the key assays used in their evaluation.
Mechanism of Action and Signaling Pathways
The therapeutic effects of these compounds are rooted in their distinct molecular targets and the signaling pathways they modulate.
This compound: As a cardiac glycoside, this compound's primary mechanism of action is the inhibition of the α-subunit of the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration. The elevated calcium levels enhance the contractility of the cardiac muscle, an effect known as positive inotropy.
Omecamtiv mecarbil: This is a first-in-class cardiac myosin activator. It binds directly to the catalytic domain of cardiac myosin, the motor protein responsible for muscle contraction.[2][3] This binding accelerates the rate-limiting step of the cross-bridge cycle, increasing the number of myosin heads bound to actin at any given time. This results in a prolonged systolic ejection time and increased cardiac contractility without altering intracellular calcium concentrations.
Vericiguat: Vericiguat is a direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[4][5][6] In cardiovascular disease, the production of NO can be impaired, leading to reduced sGC activity and decreased levels of cyclic guanosine monophosphate (cGMP). Vericiguat directly stimulates sGC and also sensitizes it to endogenous NO, leading to increased cGMP production. Elevated cGMP results in vasodilation, which reduces the preload and afterload on the heart, thereby improving cardiac function.
Sacubitril/valsartan: This combination product has a dual mechanism of action. Valsartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor, blocking the vasoconstrictive and pro-hypertrophic effects of angiotensin II. Sacubitril is a neprilysin inhibitor. Neprilysin is an enzyme that degrades several vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and inhibit cardiac fibrosis and hypertrophy.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the in vitro potency of each compound. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency of this compound and Novel Modulators
| Compound | Target | Assay Type | Parameter | Value | Source |
| Ouabain (this compound analog) | Na+/K+-ATPase | Enzyme Inhibition | IC50 | 89 nM | [7] |
| Digoxin (this compound analog) | Na+/K+-ATPase | Enzyme Inhibition | IC50 | 164 nM | [7] |
| Omecamtiv mecarbil | Cardiac Myosin | Actin-Activated ATPase | EC50 | 0.52 ± 0.10 µM | [2] |
| Vericiguat | Soluble Guanylate Cyclase | Recombinant Cell-Based | EC50 | 1005 ± 145 nM | [4] |
| Sacubitrilat (active metabolite) | Neprilysin | In vitro studies | - | 40 µmol/L showed effects | [8] |
| Valsartan | AT1 Receptor | Radioligand Binding | Ki | 2.38 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key in vitro assays used to characterize these compounds.
Na+/K+-ATPase Inhibition Assay (for this compound)
This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.
References
- 1. The soluble guanylate cyclase (sGC) stimulator vericiguat inhibits platelet activation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omecamtiv Mecarbil Enhances the Duty Ratio of Human β-Cardiac Myosin Resulting in Increased Calcium Sensitivity and Slowed Force Development in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Omecamtiv Mecarbil in the treatment of heart failure: the past, the present, and the future [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Omecamtiv Mecarbil, a Cardiac Myosin Activator, Increases Ca2+ Sensitivity in Myofilaments With a Dilated Cardiomyopathy Mutant Tropomyosin E54K - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of k-Strophanthoside: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like k-Strophanthoside is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound, a cardiac glycoside, is classified as a highly toxic substance. Due to its acute toxicity if swallowed, inhaled, or in contact with skin, it is imperative that this compound be managed as a hazardous waste from the point of use to its final disposal. Improper disposal, such as drain or regular trash disposal, is illegal and poses a significant environmental and health risk.[1][2]
Hazard Profile of this compound
A clear understanding of the hazards associated with this compound is fundamental to its safe handling. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed[3] |
| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled[3] |
| Specific Target Organ Toxicity | H373 | Warning | May cause damage to organs through prolonged or repeated exposure[3] |
Standard Operating Procedure for this compound Disposal
Given the high toxicity of this compound, no chemical neutralization or inactivation methods are recommended for routine laboratory disposal. The standard and required procedure is to dispose of it as hazardous chemical waste through a licensed professional waste disposal service.[4]
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:
-
Gloves: Wear compatible, chemical-resistant gloves.[5]
-
Eye Protection: Use safety goggles or glasses with side shields.[3]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
2. Waste Segregation and Collection: All materials contaminated with this compound must be segregated as hazardous waste at the point of generation.
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated PPE (gloves, weigh boats, wipes), and any other solid materials that have come into contact with the compound.
-
Collect this waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
3. Labeling and Storage: Proper labeling and storage are crucial for safety and compliance.
-
Labeling: All hazardous waste containers must be labeled with:
-
Storage:
4. Disposal Procedure:
-
Once the waste container is full or ready for disposal, do not dispose of it in the regular trash or down the drain.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.
-
Wear Appropriate PPE: Before cleaning the spill, don the full PPE as described above.
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, cover with an inert absorbent material.
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. Some sources suggest decontamination with alcohol or a 10% caustic solution.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. biosynth.com [biosynth.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
